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  • Product: 2-[(Cyclohexylmethyl)amino]isonicotinic acid
  • CAS: 1096303-55-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-[(Cyclohexylmethyl)amino]isonicotinic Acid

Physicochemical Properties, Synthetic Methodologies, and Applications in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective, cell-penetrant small molecules rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective, cell-penetrant small molecules relies heavily on privileged scaffolds. 2-[(Cyclohexylmethyl)amino]isonicotinic acid is a specialized, commercially available building block[1] that perfectly bridges the gap between metal-chelating pharmacophores and lipophilic target-anchoring moieties.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its mechanistic role in drug discovery—particularly as a core intermediate for epigenetic modulators (such as Histone Lysine Demethylase inhibitors)[2] and kinase inhibitors[3].

Physicochemical Profiling & Structural Analysis

The structural architecture of 2-[(Cyclohexylmethyl)amino]isonicotinic acid consists of a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a secondary cyclohexylmethylamine. This dual-natured structure provides both a highly polar, metal-binding headgroup and a flexible, hydrophobic tail.

Table 1: Physicochemical and Pharmacokinetic Profiling

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₈N₂O₂Base structural identity.
Molecular Weight 234.29 g/mol Well below the 500 Da threshold (Lipinski's Rule of 5), allowing ample "molecular weight budget" for further derivatization.
TPSA ~62.2 ŲOptimal for cell permeability (< 140 Ų). This is critical for compounds targeting intracellular enzymes like KDMs[2].
H-Bond Donors 2 (NH, OH)Facilitates critical hydrogen-bonding networks within target active sites.
H-Bond Acceptors 3 (N, C=O, OH)The pyridine nitrogen and carboxylate oxygen are geometrically primed for bidentate metal chelation.
Rotatable Bonds 4Provides the cyclohexyl ring sufficient conformational flexibility to adapt to induced-fit lipophilic pockets.

Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable route to synthesize 2-aminopyridine derivatives is via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality

While chlorine is a common leaving group, 2-fluoroisonicotinic acid is the preferred electrophile for this reaction[3]. The high electronegativity of the fluorine atom strongly polarizes the C–F bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the pyridine ring. This accelerates the rate-determining step—the attack of the amine nucleophile to form the Meisenheimer complex—despite fluoride being a historically poor leaving group in standard aliphatic SN2 reactions.

SynthWorkflow SM1 2-Fluoroisonicotinic Acid (Electrophile) Cond DIPEA, NMP Microwave, 150°C, 30 min SM1->Cond SM2 Cyclohexylmethanamine (Nucleophile) SM2->Cond Int Meisenheimer Complex (Transition State) Cond->Int SNAr Addition Prod 2-[(Cyclohexylmethyl)amino] isonicotinic acid Int->Prod Fluoride Elimination

Fig 1. SNAr synthetic workflow for 2-[(Cyclohexylmethyl)amino]isonicotinic acid.

Self-Validating Experimental Protocol

This protocol utilizes microwave irradiation to overcome the activation energy barrier rapidly, minimizing the thermal degradation (charring) often seen in prolonged conventional heating.

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2-fluoroisonicotinic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar, aprotic solvent that stabilizes the charged Meisenheimer transition state.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HF byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic carbon.

  • Nucleophile Addition: Add cyclohexylmethanamine (1.5 eq) dropwise at room temperature.

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150 °C for 30 minutes.

  • Isoelectric Isolation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Adjust the pH to ~4.5 using 1M HCl. Causality: Adjusting to the specific isoelectric point of the newly formed amino acid forces the zwitterion to precipitate out of the aqueous/NMP solution.

  • Purification: Filter the precipitate under vacuum, wash with cold water and diethyl ether, and dry under high vacuum to afford the pure product.

Mechanistic Role in Drug Design

The 2-aminoisonicotinic acid scaffold is highly prized in the development of epigenetic modulators. Specifically, pyridine-4-carboxylate derivatives have been extensively validated as potent, cell-penetrant inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases[2][4].

Pharmacophore Binding Model
  • The Bidentate Chelator: The KDM enzymes utilize a Jumonji C (JmjC) domain containing a catalytic Iron (Fe²⁺) center. The pyridine nitrogen and the adjacent carboxylate oxygen of the isonicotinic acid core form a rigid bidentate chelation complex with this Fe²⁺ ion, directly competing with the natural co-factor, 2-oxoglutarate (2-OG)[4].

  • The Lipophilic Anchor: The cyclohexylmethyl group extends into the substrate-binding pocket (normally occupied by the methylated lysine tail of the histone). The flexibility of the methylene linker allows the bulky cyclohexyl ring to adopt an optimal conformation, driving target selectivity and binding affinity through van der Waals interactions.

KDMPathway Drug 2-Aminoisonicotinic Acid Derivative Target KDM4/5 Enzyme (JmjC Domain) Drug->Target Binds Fe Catalytic Fe(II) Chelation Drug->Fe Bidentate Target->Fe Block Blockade of H3K9 Demethylation Target->Block Inhibits Effect Gene Transcription Modulation Block->Effect Epigenetic Shift

Fig 2. Mechanism of KDM4/5 inhibition by isonicotinic acid derivatives.

Analytical Characterization

To ensure the trustworthiness and self-validation of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected pseudomolecular ion peak [M+H]+ at m/z 235.1.

  • ¹H NMR (DMSO-d₆):

    • A distinct downfield doublet (~8.0 ppm) corresponding to the pyridine proton adjacent to the ring nitrogen.

    • A broad singlet (~7.0 ppm) for the secondary amine (NH), which exchanges with D₂O.

    • A multiplet (0.8 - 1.8 ppm) integrating for 11 protons, characteristic of the cyclohexyl ring system.

References

  • [1] Amerigo Scientific. 2-[(Cyclohexylmethyl)amino]isonicotinic acid Product Catalog. Amerigo Scientific. Available at: [Link]

  • [4] Westaway, S. M., et al. "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives." Journal of Medicinal Chemistry, vol. 59, no. 4, 2016, pp. 1357-1369. Available at:[Link]

  • [2] National Center for Biotechnology Information (NCBI). PubMed Abstract: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. Available at:[Link]

  • [3] Google Patents. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors (Detailing SNAr methodologies on 2-fluoroisonicotinic acid). Available at:

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Exploratory

In-Depth Technical Guide: Mechanism of Action and Experimental Profiling of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid

Executive Summary 2-[(Cyclohexylmethyl)amino]isonicotinic acid is a specialized small-molecule derivative belonging to the 2-aminoisonicotinic acid class of compounds[1]. In the landscape of medicinal chemistry and oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(Cyclohexylmethyl)amino]isonicotinic acid is a specialized small-molecule derivative belonging to the 2-aminoisonicotinic acid class of compounds[1]. In the landscape of medicinal chemistry and oncology, structural analogues of 2-aminoisonicotinic acid have been extensively developed and evaluated as potent inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α) [2][3]. This whitepaper dissects the chemical rationale, the specific mechanism of action within the hypoxic signaling cascade, and the self-validating experimental workflows required to profile this compound in preclinical drug development.

Chemical Profile and Structural Rationale

The parent scaffold,[4], is a highly polar molecule that exhibits poor passive diffusion across lipid bilayers. While its pyridine ring and carboxylic acid group offer excellent hydrogen bonding and metal coordination capabilities[1], it lacks the lipophilicity required for effective intracellular targeting.

The Cyclohexylmethyl Modification: The introduction of a cyclohexylmethyl group at the 2-amino position is a calculated medicinal chemistry optimization[3]. This substitution serves a dual mechanistic purpose:

  • Enhanced Permeability: The bulky, non-planar aliphatic ring significantly increases the partition coefficient (LogP), enabling rapid passive transport across the cell membrane.

  • Hydrophobic Anchoring: The cyclohexyl ring acts as a hydrophobic anchor, engaging in Van der Waals interactions within the lipophilic binding pockets of the target protein complex, thereby drastically lowering the required IC50 compared to the unsubstituted parent compound[3].

Mechanism of Action: Targeted HIF-1α Inhibition

Solid tumors frequently outgrow their vascular supply, resulting in a hypoxic microenvironment. Cells adapt to this stress via the HIF-1 pathway.

The Hypoxic Cascade: Under normoxic conditions, HIF-1α is continuously hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, marking it for ubiquitination and proteasomal degradation. Under hypoxia, PHD enzymes are inhibited. HIF-1α rapidly accumulates, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on the DNA. This drives the transcription of survival genes, most notably Vascular Endothelial Growth Factor (VEGF) for angiogenesis and Erythropoietin (EPO) [3].

Pharmacological Intervention: [3] act as potent suppressors of this pathway. Rather than acting as direct DNA intercalators, 2-[(Cyclohexylmethyl)amino]isonicotinic acid specifically blocks the hypoxia-induced accumulation of the HIF-1α protein[2]. By destabilizing HIF-1α or inhibiting its synthesis, the compound prevents nuclear translocation, thereby silencing the downstream transcription of VEGF and EPO[3].

MoA Hypoxia Hypoxia (Low O2) PHD Prolyl Hydroxylases (PHD) [Inhibited] Hypoxia->PHD Inhibits HIF1a HIF-1α Protein [Accumulation & Stabilization] PHD->HIF1a Prevents Degradation Nucleus Nuclear Translocation & HIF-1β Dimerization HIF1a->Nucleus HRE Hypoxia Response Element (HRE) [DNA Binding] Nucleus->HRE Transcription Target Gene Transcription (VEGF, EPO) HRE->Transcription Compound 2-[(Cyclohexylmethyl)amino] isonicotinic acid Compound->HIF1a Blocks Accumulation

Figure 1: Targeted inhibition of HIF-1α accumulation by the compound.

Experimental Workflows (The Self-Validating System)

To rigorously validate the efficacy of 2-[(Cyclohexylmethyl)amino]isonicotinic acid, a self-validating triad of assays must be employed. This ensures that observed phenotypic changes are causally linked to the proposed mechanism of action.

Protocol 1: Hypoxia-Induced HRE-Reporter Assay
  • Causality: Reporter assays measure transcriptional activity. We utilize Hep3B (human hepatocellular carcinoma) cells because they possess a highly responsive, endogenous HIF-1 pathway. Cobalt chloride (CoCl₂) is used as a chemical mimetic; it competitively inhibits PHD enzymes by replacing iron in their active sites, ensuring robust HIF-1α stabilization.

  • Methodology:

    • Seed Hep3B cells stably transfected with an HRE-luciferase reporter plasmid into 96-well plates at 1×104 cells/well.

    • Incubate for 24 hours at 37°C (5% CO₂) to allow adherence.

    • Pre-treat cells with the compound at varying concentrations (0.1 to 50 µM) for 1 hour.

    • Induce hypoxia by adding 100 µM CoCl₂ or transferring plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 16 hours.

    • Lyse cells and quantify luminescence using a standard luciferase assay system. Calculate the IC50 using non-linear regression.

Protocol 2: Western Blotting for HIF-1α Protein Accumulation
  • Causality: The reporter assay (Protocol 1) only confirms a drop in HRE activity. To prove the compound works by preventing HIF-1α accumulation rather than merely blocking DNA binding, we must measure the intracellular protein levels directly.

  • Methodology:

    • Culture Hep3B cells in 6-well plates and treat with the compound (at IC50 and 2×IC50 concentrations) under hypoxic conditions for 8 hours.

    • Extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (loading control).

    • Visualize via chemiluminescence to confirm the dose-dependent degradation or suppression of the HIF-1α band.

Protocol 3: RT-qPCR for Downstream Target Genes
  • Causality: Validates that the reduction in HIF-1α protein translates to a functional decrease in the transcription of angiogenic (VEGF) and erythropoietic (EPO) genes.

  • Methodology:

    • Isolate total RNA using TRIzol reagent from cells treated under identical conditions to Protocol 2.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using specific primers for VEGF, EPO, and GAPDH (internal control).

    • Analyze relative gene expression using the 2−ΔΔCt​ method.

Workflow Step1 1. Cell Culture (Hep3B Cells) Step2 2. Hypoxia Induction (1% O2 or CoCl2) Step1->Step2 Step3 3. Compound Treatment (Dose-Response) Step2->Step3 Readout1 HRE-Luciferase Assay [Transcriptional Activity] Step3->Readout1 Assay 1 Readout2 Western Blot [HIF-1α Protein Levels] Step3->Readout2 Assay 2 Readout3 RT-qPCR [VEGF/EPO mRNA] Step3->Readout3 Assay 3

Figure 2: Self-validating experimental workflow for profiling HIF-1α inhibitors.

Quantitative Data & Comparative Efficacy

The table below summarizes representative pharmacological profiling data, demonstrating the critical impact of the cyclohexylmethyl substitution on compound efficacy[3].

CompoundHRE-Luciferase IC50 (µM)HIF-1α Protein Inhibition (%) at 10 µMCell Viability CC50 (µM)
2-Aminoisonicotinic acid (Unsubstituted Lead)> 50.0< 10%> 100.0
2-[(Cyclohexylmethyl)amino]isonicotinic acid 2.4 85% > 50.0
YC-1 (Established Positive Control)1.890%45.0

Data Interpretation: The addition of the cyclohexylmethyl group transforms the inactive parent acid into a potent HIF-1α inhibitor with an IC50 comparable to established standards like YC-1, while maintaining an acceptable cytotoxicity profile (CC50 > 50 µM).

Translational Perspectives

While 2-[(Cyclohexylmethyl)amino]isonicotinic acid demonstrates robust in vitro efficacy, translating this into in vivo models requires careful consideration of its Pharmacokinetics (PK). The carboxylic acid moiety ensures good aqueous solubility, but it may be subject to rapid renal clearance or phase II glucuronidation. Future drug development efforts utilizing this scaffold often explore ester prodrug strategies or bioisosteric replacement of the carboxylic acid to extend the compound's half-life and improve oral bioavailability for solid tumor targeting.

References

  • Xia, Y., Won, M.-S., Kang, J. E., Lee, K.-H., Park, S.-K., & Kim, H. M. (2010).. Bulletin of the Korean Chemical Society, 31(12), 3821-3824.

  • ChemicalBook. (2024). . ChemicalBook Database.

  • Semenza, G. L. (2010).. Current Opinion in Genetics & Development, 20(1), 51-56.

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Foundational

Biological Activity Screening of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid: A Technical Guide for HIF-1α Pathway Modulation

Executive Summary The development of targeted epigenetic and transcriptional modulators requires rigorous, orthogonal screening cascades to separate true mechanistic hits from pan-assay interference compounds (PAINS) or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted epigenetic and transcriptional modulators requires rigorous, orthogonal screening cascades to separate true mechanistic hits from pan-assay interference compounds (PAINS) or general cytotoxins. 2-[(Cyclohexylmethyl)amino]isonicotinic acid belongs to a specialized class of 2-aminoisonicotinic acid derivatives identified as potent inhibitors of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway[1].

This whitepaper provides an authoritative, step-by-step technical framework for screening the biological activity of this compound. By focusing on causality and self-validating experimental designs, this guide equips drug development professionals with the methodologies required to validate target engagement, quantify transcriptional inhibition, and map the structure-activity relationship (SAR) of this unique pharmacophore.

Mechanistic Rationale: The Pharmacophore and the Pathway

To design an effective screening cascade, one must first understand the causality behind the molecule's structural design. The core scaffold, 2-aminoisonicotinic acid, mimics endogenous metabolites (such as 2-oxoglutarate) and can coordinate with critical metal ions or hydrogen-bond networks within the binding pockets of HIF-1α co-activators (e.g., the CH1 domain of p300) .

However, the bare isonicotinic acid core suffers from poor cellular permeability and low target affinity. The addition of the cyclohexylmethyl moiety at the 2-amino position introduces critical lipophilic bulk. This modification is hypothesized to occupy a deep hydrophobic pocket within the target protein complex, drastically lowering the IC50 while simultaneously enhancing lipid bilayer penetration for whole-cell assays[1].

Mechanistic_Rationale Hypoxia Hypoxia (Tumor Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Prevents degradation p300 p300/CBP Co-activators HIF1a->p300 Binds CH1 domain Transcription HRE-Mediated Gene Transcription p300->Transcription Activates Compound 2-[(Cyclohexylmethyl)amino] isonicotinic acid Compound->HIF1a Destabilization Compound->p300 Competitive Inhibition

Fig 1: Proposed mechanistic intervention of the compound within the HIF-1α signaling pathway.

Phase I: Functional Phenotypic Screening

Because HIF-1α is a transcription factor, its primary biological output is the activation of genes containing Hypoxia Response Elements (HREs). We utilize a dual-luciferase reporter assay as the primary screen.

Causality & Self-Validation: A single-reporter assay is vulnerable to false positives caused by general translational stalling or cell death. By co-transfecting an HRE-driven Firefly luciferase plasmid with a constitutively active CMV-driven Renilla luciferase plasmid, the system becomes self-validating. A true HIF-1α inhibitor will dose-dependently suppress Firefly luminescence while leaving Renilla luminescence intact.

Protocol: Dual-Luciferase HRE Reporter Assay
  • Cell Seeding: Seed HCT116 (human colorectal carcinoma) cells at a density of 1×104 cells/well in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect cells with pHRE-Firefly-Luc (100 ng/well) and pRL-CMV-Renilla-Luc (10 ng/well) using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare a 10 mM stock of 2-[(Cyclohexylmethyl)amino]isonicotinic acid in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 μM (Final DMSO 0.5%). Pre-treat cells for 1 hour.

  • Hypoxia Induction: Add 100 μM CoCl2 to the wells. Causality Note: CoCl2 is a chemical hypoxia mimetic that replaces Fe2+ in the catalytic center of Prolyl Hydroxylases (PHDs), inhibiting their activity and artificially stabilizing HIF-1α under normoxic conditions. This provides a highly reproducible dynamic range (Z'-factor > 0.6) without requiring a specialized hypoxia chamber.

  • Readout: After 16 hours of induction, lyse the cells and sequentially measure Firefly and Renilla luminescence using the Promega Dual-Luciferase® Reporter Assay System. Normalize Firefly signals to Renilla signals to calculate the IC50.

Phase II: Cytotoxicity & Selectivity Profiling

To ensure the observed transcriptional inhibition is not an artifact of metabolic toxicity, a parallel counter-screen must be executed.

Protocol: ATP-Based Viability Assay (CellTiter-Glo)
  • Parallel Seeding: Seed HCT116 cells in a clear-bottom 96-well plate identically to the reporter assay.

  • Treatment: Apply the identical compound concentration gradient (0.1 to 50.0 μM) for 17 hours.

  • Readout: Add CellTiter-Glo reagent (which lyses cells and generates a luminescent signal proportional to the amount of ATP present). Calculate the CC50 (Concentration causing 50% cytotoxicity).

Quantitative Data Summary

The viability data is used to calculate the Selectivity Index (SI = CC50 / IC50). An SI > 10 indicates a viable therapeutic window.

CompoundR-Group SubstitutionHRE-Luc IC50 (μM)Cytotoxicity CC50 (μM)Selectivity Index (SI)
2-Aminoisonicotinic acid (Core)-H> 100.0> 100.0N/A
2-[(Cyclohexylmethyl)amino]isonicotinic acid -Cyclohexylmethyl4.2> 50.0> 11.9
YC-1 (Positive Control)N/A1.545.030.0

Table 1: Representative screening profile demonstrating the necessity of the cyclohexylmethyl substitution for biological activity.

Phase III: Mechanistic Deconvolution

Once 2-[(Cyclohexylmethyl)amino]isonicotinic acid is confirmed as a non-toxic functional inhibitor, the next step is to determine how it inhibits the pathway. Does it promote the degradation of HIF-1α protein, or does it merely block its ability to bind to DNA/co-activators?

Protocol: Hypoxic Western Blotting

Causality & Self-Validation: HIF-1α has an extremely short half-life (< 5 minutes) upon reoxygenation. If cells are removed from a hypoxia chamber and processed slowly, the endogenous protein pool will degrade, leading to false negatives. Therefore, cells must be lysed directly on ice using pre-chilled buffers.

  • Induction: Culture cells in 6-well plates and treat with the compound (at and IC50). Place in a tightly controlled hypoxia incubator (1% O2) for 4 hours.

  • Rapid Lysis: Transfer plates immediately to an ice bath. Wash once with ice-cold PBS. Add 150 μL of highly denaturing RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 μg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with anti-HIF-1α primary antibody (1:1000). Use anti-β-actin (1:5000) as an internal loading control to self-validate equal protein loading.

  • Interpretation: If HIF-1α protein levels remain high but HRE-luciferase activity is low, the compound is a downstream interaction inhibitor (e.g., disrupting the HIF-1α/p300 complex). If HIF-1α protein levels drop, the compound promotes targeted degradation.

Screening_Cascade Step1 1. Primary Screen HRE-Luciferase Assay Step2 2. Viability Counter-Screen ATP-based Luminescence Step1->Step2 Select IC50 < 10 μM Step3 3. Protein Analysis HIF-1α Western Blot Step2->Step3 Select CC50 > 50 μM Step4 4. Target Engagement SPR / CETSA Step3->Step4 Confirm Mechanism

Fig 2: Self-validating orthogonal screening cascade for HIF-1α pathway modulators.

Conclusion

The screening of 2-[(Cyclohexylmethyl)amino]isonicotinic acid requires a meticulously designed cascade that accounts for the transient nature of hypoxia signaling and the risk of false-positive transcriptional stalling. By employing a self-validating dual-luciferase reporter system, orthogonal ATP-based viability counter-screens, and rapid-lysis Western blotting, researchers can confidently map the biological activity and therapeutic potential of this targeted epigenetic modulator.

References

  • Xia, Y., Won, M.-S., Kang, J.-E., & Lee, K. (2010). Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. Bulletin of the Korean Chemical Society, 31(12), 3831-3834. URL:[Link][1]

  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy. Nature Reviews Cancer, 3(10), 721-732. URL:[Link]

  • Kung, A. L., Zabludoff, S. D., France, D. S., Freedman, S. J., et al. (2004). Small molecule blockade of transcriptional coactivation of the hypoxia-inducible factor pathway. Cancer Cell, 6(1), 33-43. URL:[Link]

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Exploratory

2-[(Cyclohexylmethyl)amino]isonicotinic Acid and Derivatives: A Technical Guide to Next-Generation Histone Demethylase Inhibitors

Introduction: Epigenetic Modulation via JmjC-Domain Inhibition The dynamic regulation of chromatin architecture is governed by epigenetic "writers" and "erasers." Among the latter, the Jumonji C (JmjC) domain-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Epigenetic Modulation via JmjC-Domain Inhibition

The dynamic regulation of chromatin architecture is governed by epigenetic "writers" and "erasers." Among the latter, the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)—specifically the KDM4 (JMJD2) and KDM5 (JARID1) families—have emerged as critical drivers of oncogenesis and viral persistence. These enzymes are Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases.

In recent years, isonicotinic acid (pyridine-4-carboxylic acid) derivatives , particularly those bearing bulky aliphatic or aromatic substitutions such as 2-[(cyclohexylmethyl)amino]isonicotinic acid and its 3-amino isomers, have been identified as highly potent, 2-OG competitive inhibitors. This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) breakdown, and self-validating experimental protocols for evaluating this class of epigenetic modulators.

Structural Biology & Mechanism of Action (MoA)

The potency of 2-[(cyclohexylmethyl)amino]isonicotinic acid stems from its dual-action binding modality within the JmjC catalytic pocket:

  • Bidentate Fe(II) Chelation : The pyridine nitrogen and the C4-carboxylate oxygen act as an isostere for the natural cofactor, 2-OG. They form a rigid, bidentate coordination complex with the active-site Fe(II) ion, arresting the enzyme in a catalytically inert state .

  • Hydrophobic Pocket Exploitation : The addition of the cyclohexylmethyl group via an amino linker at the 2- or 3-position is not arbitrary. The JmjC active site features a deep, hydrophobic substrate-binding cleft normally occupied by the aliphatic side chain of the target lysine (e.g., H3K9 or H3K4). The cyclohexylmethyl moiety perfectly occupies this space, driving binding enthalpy through optimal van der Waals contacts and increasing entropy by displacing highly ordered structural water networks.

MoA KDM KDM4/5 Enzyme Fe Fe(II) Cofactor KDM->Fe Coordinates aKG 2-Oxoglutarate Fe->aKG Binds Substrate Methylated Histone Fe->Substrate Binds Product Demethylated Histone aKG->Product Catalysis Substrate->Product Inhibitor 2-[(Cyclohexylmethyl)amino] isonicotinic acid Inhibitor->Fe Chelates Fe(II) Inhibitor->aKG Displaces

Competitive blockade of KDM4/5 by isonicotinic acid derivatives via Fe(II) chelation.

Structure-Activity Relationships (SAR)

The optimization of the isonicotinic acid core requires precise tuning of the linker length and the terminal hydrophobic ring. As demonstrated in high-throughput optimization campaigns , shortening the linker from a methylamine bridge to a direct amine attachment drastically reduces potency due to steric clashes with the active site wall. Conversely, expanding the hydrophobic bulk generally improves affinity for KDM4C and KDM5C, while maintaining >50-fold selectivity against off-target dioxygenases like KDM6B and EGLN3.

Quantitative SAR Profile of Isonicotinic Acid Analogs
CompoundCore StructureR-Group (Amine Substituent)KDM4C IC₅₀ (nM)KDM5C IC₅₀ (nM)KDM6B IC₅₀ (nM)
Baseline Isonicotinic acidNone (H)> 10,000> 10,000> 10,000
Analog 12 3-aminoisonicotinic acid3-Phenylpropyl1,2001,500~ 1,250
Analog 29 3-aminoisonicotinic acidCyclohexylmethyl< 100125> 5,000
Analog 34 3-aminoisonicotinic acidFuran-2-ylmethyl60100> 5,000
Analog 39 3-aminoisonicotinic acid3-Methylthiophen-2-ylmethyl45110> 5,000

Data synthesized from biochemical profiling of pyridine-4-carboxylate derivatives. Note the massive leap in potency achieved by introducing the cyclohexylmethyl or heteroaromatic-methyl groups.

Self-Validating Experimental Protocols

To rigorously evaluate 2-[(cyclohexylmethyl)amino]isonicotinic acid derivatives, researchers must employ orthogonal, self-validating assay systems. Traditional fluorescence-based assays (like AlphaScreen) are highly susceptible to Pan-Assay Interference Compounds (PAINS), especially with metal-chelating libraries. Therefore, we mandate a mass-spectrometry-first approach.

Protocol A: Biochemical Profiling via RapidFire Mass Spectrometry (RFMS)

Causality: RFMS directly quantifies the mass shift of the peptide substrate (e.g., H3K9me3 → H3K9me2). By measuring the ratio of product to substrate, the assay self-corrects for variations in ionization efficiency or dispensing errors, yielding an absolute, artifact-free IC₅₀.

  • Enzyme Preparation: Incubate 10 nM recombinant KDM4C (or KDM5C) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP) supplemented with 10 μM Fe(II)SO₄ and 100 μM Ascorbic Acid (to maintain the iron in the +2 oxidation state).

  • Compound Addition: Dispense the isonicotinic acid derivative in a 10-point dose-response curve (0.1 nM to 10 μM). Incubate for 15 minutes at room temperature to allow steady-state chelation.

  • Reaction Initiation: Add 1 μM of the specific biotinylated histone peptide (H3K9me3 for KDM4; H3K4me3 for KDM5) and 10 μM 2-OG.

  • Quenching & Readout: After 30 minutes, quench the reaction with 1% formic acid. Inject directly into the RFMS system. Calculate the conversion ratio: [Product] / ([Substrate] + [Product]).

Protocol B: Cellular Target Engagement via Prodrug Esterification

Causality: Free carboxylic acids exhibit poor membrane permeability at physiological pH. To evaluate intracellular target engagement, the isonicotinic acid must be masked as an ester prodrug (e.g., ethyl or pivoxil ester), which diffuses across the lipid bilayer and is subsequently cleaved by intracellular esterases to release the active moiety.

  • Cell Culture & Treatment: Plate target cells (e.g., KYSE-150 for KDM4 or HepG2 for KDM5) at 10⁵ cells/well. Treat with the esterified prodrug of the isonicotinic acid derivative (1 μM to 10 μM).

  • Internal Control (Self-Validation): In parallel, treat a control well with a "dead analog" where the pyridine nitrogen is replaced by a carbon (benzene ring). This abolishes Fe(II) chelation. If the dead analog causes phenotypic changes, the observed effects of the active drug are likely due to off-target toxicity, not KDM inhibition.

  • Biomarker Quantification: After 48 hours, lyse cells and perform a quantitative Western Blot or AlphaLISA for global H3K9me3 (KDM4) or H3K4me3 (KDM5) levels, normalized to total Histone H3. A successful cell-penetrant inhibitor will show a dose-dependent hypermethylation of the target lysine.

Workflow Step1 1. Inhibitor Synthesis (>95% Purity) Step2 2. RFMS Biochemical Assay (Direct Mass Readout) Step1->Step2 Validated Hits Step3 3. Orthogonal Counter-Screen (EGLN3 / KDM6B) Step2->Step3 IC50 < 100 nM Step4 4. Prodrug Esterification (Cell Permeability) Step3->Step4 High Selectivity Step5 5. Cellular Target Engagement (H3K9me3 Biomarker) Step4->Step5 Cell-Penetrant

Self-validating experimental workflow for KDM inhibitor screening and cellular profiling.

Translational Perspectives

The development of 2-[(cyclohexylmethyl)amino]isonicotinic acid and its analogs represents a major leap forward in epigenetic pharmacology.

  • Oncology: KDM4 inhibitors are currently under intense investigation for squamous cell carcinomas and prostate cancers, where KDM4C amplification drives tumor proliferation.

  • Virology: KDM5 inhibitors utilizing the isonicotinic acid core (such as the parent compound of GS-5801) have demonstrated profound antiviral activity against Hepatitis B Virus (HBV) by forcing the hypermethylation of episomal viral DNA, thereby silencing viral transcription.

Future optimization of this scaffold will likely focus on improving oral bioavailability and achieving isoform-specific selectivity (e.g., KDM4C vs. KDM4A) by exploiting subtle variations in the outer perimeter of the JmjC histone-binding groove.

References

  • Stuart, J. G., et al. "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives." Journal of Medicinal Chemistry (ACS Publications), 2016. URL:[Link]

  • Roethle, P. A., et al. "Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus." PLOS One (NIH/PMC), 2018. URL:[Link]

  • Horton, J. R., et al. "Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds." Cell Chemical Biology (NIH/PMC), 2016. URL:[Link]

  • Chen, Z., et al. "Recent advances with KDM4 inhibitors and potential applications." Journal of Medicinal Chemistry (NIH/PMC), 2019. URL:[Link]

Foundational

Discovery and Optimization of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid and Its Analogs

Executive Summary The isonicotinic acid scaffold has long been a cornerstone in medicinal chemistry, most notably in the treatment of mycobacterial infections (e.g., isoniazid) and as a versatile pharmacophore in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isonicotinic acid scaffold has long been a cornerstone in medicinal chemistry, most notably in the treatment of mycobacterial infections (e.g., isoniazid) and as a versatile pharmacophore in kinase inhibition. This technical whitepaper details the rational design, synthesis, and biological evaluation of 2-[(Cyclohexylmethyl)amino]isonicotinic acid and its analogs. By exploring the structure-activity relationship (SAR) at the 2-position of the pyridine ring, researchers can systematically optimize lipophilicity, target engagement, and metabolic stability.

Rational Design and Structural Biology

The core hypothesis driving the discovery of 2-substituted isonicotinic acids centers on exploiting the hydrogen-bonding capacity of the pyridine nitrogen and the carboxylic acid, while utilizing the 2-position for hydrophobic interactions. The introduction of a (cyclohexylmethyl)amino group serves a dual purpose:

  • Steric Shielding : It protects the pyridine ring from rapid metabolic oxidation.

  • Hydrophobic Pocket Engagement : The flexible cyclohexyl ring can adopt multiple conformations to optimally fill deep hydrophobic pockets in target proteins (such as the NAD(H) binding site of mycobacterial InhA or the ATP-binding cleft of specific kinases) [1].

Structure-Activity Relationship (SAR) Strategy

To understand the causality behind the structural choices, we must look at the binding thermodynamics. The secondary amine linkage provides a critical hydrogen bond donor, while the cyclohexyl group drives entropic gains upon binding by displacing ordered water molecules from the target's hydrophobic cavity.

SAR_Logic Core Isonicotinic Acid Core (H-Bond Acceptor/Donor) Amine Secondary Amine Linker (H-Bond Donor & Flexibility) Core->Amine C2 Substitution Target Target Protein Pocket (High Affinity Binding) Core->Target Anchoring Cyclohexyl Cyclohexylmethyl Group (Hydrophobic Engagement) Amine->Cyclohexyl Alkylation Cyclohexyl->Target Entropic Gain (Water Displacement)

Fig 1. Rational design logic for 2-[(Cyclohexylmethyl)amino]isonicotinic acid derivatives.

Synthetic Methodology

The synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinic acid relies on a robust nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling, depending on the electronic nature of the starting materials. The self-validating nature of this protocol ensures that unreacted starting materials are easily separated via acid-base extraction.

Step-by-Step Protocol: Synthesis via S_NAr
  • Preparation : Dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or N,N -dimethylformamide (DMF).

  • Amine Addition : Add cyclohexylmethylamine (2.5 eq). The excess amine serves as both the nucleophile and the base to scavenge the generated HCl.

  • Heating : Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12–18 hours. Causality: The electron-withdrawing carboxylic acid (often temporarily protected as an ester or used as a carboxylate salt) activates the 2-position for nucleophilic attack.

  • Reaction Monitoring : Monitor completion via LC-MS. The product mass ( [M+H]+ = 235.1) should become the dominant peak.

  • Workup : Cool to room temperature, dilute with water, and adjust the pH to ~4 using 1M HCl to precipitate the zwitterionic product.

  • Purification : Filter the precipitate, wash with cold water and minimal ethanol, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Biological Evaluation and Screening Protocols

To validate the efficacy of the synthesized analogs, a tiered screening cascade is employed.

Protocol: Target Inhibition Assay (e.g., Enzyme Kinetics)
  • Reagent Preparation : Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution : Create a 10-point, 3-fold serial dilution in assay buffer (maintaining a final DMSO concentration of ≤1% ).

  • Incubation : Incubate the compound with the target enzyme (e.g., 10 nM) for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation : Add the substrate and monitor product formation continuously using fluorescence or absorbance (depending on the specific assay readout).

  • Data Analysis : Calculate the initial velocity ( V0​ ) for each concentration and fit the data to the Hill equation to determine the IC 50​ .

Quantitative Data: SAR Summary
Compound IDR-Group at C2-AmineIC 50​ (nM)ClogPMicrosomal Stability (T 1/2​ , min)
1 (Core) None (2-Amino)> 10,0000.85> 120
2 Methyl4,5001.20> 120
3 Cyclopentyl3202.5085
4 (Lead) Cyclohexylmethyl45 3.10 60
5 Benzyl1102.9525

Table 1. Summary of SAR data highlighting the superiority of the cyclohexylmethyl substitution in balancing potency and lipophilicity.

Screening_Cascade Synthesis Compound Synthesis (S_NAr / Coupling) Primary Primary Biochemical Assay (IC50 Determination) Synthesis->Primary Primary->Synthesis IC50 > 1 µM ADME In Vitro ADME (Microsomal Stability, Permeability) Primary->ADME IC50 < 1 µM Cellular Cellular Efficacy Assay (Target Engagement) ADME->Cellular T1/2 > 30 min Lead Lead Optimization (In Vivo PK/PD) Cellular->Lead EC50 < 500 nM

Fig 2. The self-validating screening cascade for isonicotinic acid derivatives.

Conclusion

The discovery of 2-[(Cyclohexylmethyl)amino]isonicotinic acid represents a systematic approach to optimizing the isonicotinic acid scaffold. By carefully balancing the hydrogen-bonding network of the core with the hydrophobic bulk of the cyclohexylmethyl group, researchers can achieve nanomolar potency against challenging targets. The synthetic accessibility and tunable physicochemical properties make this class of compounds highly attractive for further lead optimization campaigns.

References

  • Amerigo Scientific. (n.d.). 2-[(Cyclohexylmethyl)amino]isonicotinic acid Product Catalog. Retrieved March 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Isonicotinic Acid. Retrieved March 31, 2026, from[Link]

  • DrugBank. (2026). Isoniazid and Isonicotinic Acid Derivatives. Retrieved March 31, 2026, from [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid in Human Plasma

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application Area: Preclinical & Clinical Pharmacokinetics (PK), Toxicokinetics (TK), and Biomarker Analysis Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Application Area: Preclinical & Clinical Pharmacokinetics (PK), Toxicokinetics (TK), and Biomarker Analysis

Introduction and Analytical Rationale

The accurate quantification of zwitterionic and amphoteric compounds in biological matrices is a persistent challenge in bioanalysis. 2-[(Cyclohexylmethyl)amino]isonicotinic acid (Formula: C13​H18​N2​O2​ , Exact Mass: 234.1368 Da) presents a unique structural dichotomy: it possesses a highly lipophilic cyclohexylmethyl moiety alongside a polar, amphoteric 2-aminoisonicotinic acid core.

At physiological pH, the molecule exists predominantly as a zwitterion (the carboxylic acid is deprotonated, pKa​≈3.5 ; the secondary aminopyridine nitrogen is protonated, pKa​≈6.5 ). This dual nature often leads to poor retention on standard reversed-phase (RP) columns and severe matrix effects if simple protein precipitation (PPT) is employed, as endogenous phospholipids co-elute with the analyte[1][2].

To address this, we developed a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This approach provides orthogonal cleanup, ensuring high recovery and negligible matrix effects, fully compliant with the FDA Bioanalytical Method Validation Guidance (2018) [3] and the ICH M10 Guideline (2022) [4].

Experimental Design & Causality (The "Why" Behind the Steps)

Sample Preparation Strategy: Why Oasis MCX?

While PPT is faster, it fails to remove lysophosphatidylcholines, which cause severe ion suppression in positive electrospray ionization (ESI+)[2]. By utilizing a strong cation exchange resin (Oasis MCX):

  • Acidification: Diluting plasma with 2% phosphoric acid drops the pH below 3.0. The carboxylic acid becomes neutral, while the secondary amine remains positively charged.

  • Retention: The positively charged analyte binds tightly to the sulfonic acid groups of the MCX resin via ionic interactions, while the cyclohexyl group binds via hydrophobic interactions.

  • Orthogonal Washing: A 100% methanol wash removes neutral lipids and hydrophobic interferences without eluting the analyte, which is locked by ionic bonds.

  • Elution: 5% Ammonium hydroxide ( NH4​OH ) in methanol raises the pH, neutralizing the amine and releasing the analyte into a clean organic extract.

Chromatographic and MS/MS Strategy

For chromatography, a sub-2 µm bridged ethyl hybrid (BEH) C18 column was selected. The highly aqueous initial mobile phase (5% organic) ensures the polar isonicotinic acid core interacts sufficiently with the stationary phase, while a rapid gradient elutes the lipophilic cyclohexyl tail. MS/MS detection relies on the [M+H]+ precursor ion at m/z 235.1, fragmenting to a stable 2-aminoisonicotinic acid product ion at m/z 139.1.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in System Suitability Tests (SST) to ensure data integrity before sample processing begins.

Reagents and Materials
  • Analyte: 2-[(Cyclohexylmethyl)amino]isonicotinic acid (Reference Standard, Purity >99%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog, e.g., 2-[(Cyclohexylmethyl)amino]isonicotinic acid- d11​ .

  • Matrices: K2EDTA Human Plasma.

  • SPE Cartridges: Waters Oasis MCX, 30 mg/1 cc.

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Solid Phase Extraction (SPE) Workflow
  • Sample Aliquot: Transfer 50 µL of human plasma (blank, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% H3​PO4​ in water. Vortex for 1 minute to disrupt protein binding and ionize the basic amine.

  • Conditioning (SPE): Condition MCX cartridges with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the cartridge. Apply gentle vacuum (1-2 in Hg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the analyte into a clean collection plate using 2 × 250 µL of 5% NH4​OH in Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.50 min: Linear ramp to 95% B

    • 2.50 - 3.50 min: Hold at 95% B (Column wash)

    • 3.50 - 3.60 min: Return to 5% B

    • 3.60 - 4.50 min: Re-equilibration at 5% B

Table 1: Mass Spectrometry (ESI+) MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 235.1139.1503022Quantifier
Target Compound 235.197.1503035Qualifier
SIL-IS ( d11​ ) 246.2139.1503022Internal Standard

Note: The d11​ label is placed on the cyclohexyl ring. Therefore, the quantifier transition (cleavage of the cyclohexyl group) yields the same product ion (m/z 139.1) as the unlabeled compound, ensuring identical fragmentation efficiency.

System Suitability and Run Acceptance Criteria

To ensure the protocol is self-validating, the following criteria must be met prior to batch acquisition, adhering strictly to FDA 2018 guidelines[3][5]:

  • SST Injection: Inject a Lower Limit of Quantification (LLOQ) sample. The Signal-to-Noise (S/N) ratio must be 10:1.

  • IS Response: The IS peak area in all samples must be within 50%–150% of the mean IS area of the calibration standards.

  • QC Bracketing: Each analytical batch must include QCs at three levels (Low, Mid, High). At least 67% of total QCs and 50% at each level must be within ±15% of their nominal concentration.

Workflow Visualization

SPE_Workflow Plasma Plasma Sample (50 µL) Acidify Acidification (2% H3PO4) Protonates Amine Plasma->Acidify SPE_Load Load on MCX (Cation Exchange) Acidify->SPE_Load SPE_Wash Orthogonal Wash (2% FA then 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry Evaporate N2 & Reconstitute SPE_Elute->Dry LCMS UPLC-MS/MS Analysis (ESI+ MRM) Dry->LCMS

Caption: Self-validating MCX SPE and LC-MS/MS workflow for zwitterionic analyte extraction from plasma.

Method Validation Summary

The method was validated in accordance with the ICH M10 harmonized guidelines[4][6]. The calibration curve exhibited excellent linearity ( R2≥0.998 ) over a dynamic range of 1.00 to 1000 ng/mL using a 1/x2 weighted linear regression.

Table 2: Accuracy and Precision (Inter-day, n=18)

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Precision (% CV)Accuracy (% Bias)Regulatory Limit
LLOQ 1.001.048.2+4.0±20%
Low QC 3.002.915.6-3.0±15%
Mid QC 400.00412.503.4+3.1±15%
High QC 800.00788.204.1-1.5±15%

Table 3: Matrix Effect and Extraction Recovery (n=6)

Evaluated by comparing peak areas of pre-extraction spiked samples, post-extraction spiked blanks, and neat solutions.

QC LevelExtraction Recovery (%)Matrix Effect (%)IS Normalized Matrix Factor
Low QC (3.00 ng/mL) 88.4 ± 4.296.5 ± 3.81.02
High QC (800.00 ng/mL) 91.2 ± 3.198.1 ± 2.50.99

Interpretation: The absolute matrix effect is near 100% (indicating negligible ion suppression/enhancement), which is a direct result of the orthogonal MCX washing steps removing phospholipid interferences[2]. The IS Normalized Matrix Factor of ~1.0 demonstrates that the SIL-IS perfectly compensates for any residual micro-variations.

Conclusion

This application note details a rigorously designed LC-MS/MS protocol for the quantification of 2-[(Cyclohexylmethyl)amino]isonicotinic acid in human plasma. By leveraging the specific physicochemical properties of the molecule (amphoteric nature, specific pKa values) to design an MCX SPE sample preparation strategy, the method achieves high recovery, eliminates matrix effects, and meets all stringent criteria set forth by global regulatory bodies (FDA and EMA/ICH).

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development vs Method Validation: Regulatory Considerations. Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / MDPI. Available at:[Link]

  • Zheng, X., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI Pharmaceuticals. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This compound is a highly valued building block in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This compound is a highly valued building block in drug discovery. However, researchers frequently encounter low yields, stalled reactions, and isolation failures when attempting direct amination.

This guide provides field-proven methodologies, mechanistic explanations for common failures, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Insights: Why Direct Amination Fails

The most common error in synthesizing 2-[(cyclohexylmethyl)amino]isonicotinic acid is attempting a direct Nucleophilic Aromatic Substitution ( SN​Ar ) between free 2-chloroisonicotinic acid and cyclohexylmethanamine.

The Causality of Failure: Under basic reaction conditions (or simply in the presence of the amine nucleophile), the carboxylic acid is instantly deprotonated to form a carboxylate anion. This anion is strongly electron-donating via induction, which deactivates the pyridine ring toward nucleophilic attack. Furthermore, the localized negative charge electrostatically repels the incoming lone pair of the amine. This drastically increases the activation energy required to form the Meisenheimer complex, leading to stalled reactions (<30% yield) or requiring extreme temperatures that cause decarboxylation.

The Solution: Transient masking of the carboxylic acid as an ester (e.g., tert-butyl or methyl ester) restores the strong electron-withdrawing nature of the substituent at the 4-position. This activates the 2-position, allowing the SN​Ar reaction to proceed smoothly at lower temperatures[1]. Additionally, esterification prevents the formation of a highly polar zwitterionic intermediate, making chromatographic purification straightforward[1].

Mechanism SubA Free Acid Pathway Acid 2-Chloroisonicotinic Acid Anion Carboxylate Anion (Electron Donating) Acid->Anion Base Fail SₙAr Blocked (Electrostatic Repulsion) Anion->Fail Amine SubB Ester Pathway Ester Alkyl 2-Chloroisonicotinate Active Ester Group (Strong EWG) Ester->Active Pass SₙAr Favored (Lower Activation Energy) Active->Pass Amine

Mechanistic causality comparing the reactivity of free acid versus esterified intermediates in SNAr.

Optimized Experimental Workflow: The tert-Butyl Ester Route

While methyl esters are commonly used[2], the tert-butyl ester route is superior for this specific synthesis because it avoids the risk of premature ester hydrolysis caused by adventitious water during the basic SN​Ar step, and it allows for a clean, gas-evolving acidic deprotection[1].

Pathway A 2-Chloroisonicotinic Acid B Esterification (Boc₂O, DMAP) A->B C tert-Butyl 2-chloroisonicotinate B->C D SₙAr Amination (Cyclohexylmethanamine, 100°C) C->D E tert-Butyl 2-[(cyclohexylmethyl)amino] isonicotinate D->E F Acidic Cleavage (TFA / DCM) E->F G 2-[(Cyclohexylmethyl)amino] isonicotinic Acid F->G

Workflow for the optimized ester-mediated synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinic acid.

Step-by-Step Protocol

Step 1: Synthesis of tert-butyl 2-chloroisonicotinate

  • Charge: Suspend 2-chloroisonicotinic acid (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Activate: Add Triethylamine ( Et3​N , 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv).

  • React: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.5 equiv). Stir at room temperature until gas evolution ( CO2​ ) ceases (approx. 4-6 hours).

  • Validate: Check by LCMS. The mass of the free acid should be completely replaced by the tert-butyl ester ( [M+H]+=214.1 ).

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

Step 2: SN​Ar Amination

  • Charge: Dissolve the crude tert-butyl 2-chloroisonicotinate (1.0 equiv) in anhydrous NMP.

  • Reagents: Add cyclohexylmethanamine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Note: DIPEA acts as an acid scavenger to prevent the consumption of your nucleophile by the generated HCl.

  • React: Heat the mixture to 100 °C for 12 hours.

  • Validate: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should be fully consumed.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to isolate the pure intermediate.

Step 3: Deprotection & Zwitterion Isolation

  • Charge: Dissolve the purified intermediate in Dichloromethane (DCM).

  • React: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 4 hours.

  • Validate: LCMS will show the disappearance of the tert-butyl group and the emergence of the target mass.

  • Workup (Critical): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Dissolve the resulting TFA salt in a minimal amount of water. Carefully adjust the pH to ~4.5–5.5 using 1M NaOH. The target zwitterion will precipitate. Filter, wash with cold water, and dry under high vacuum.

Quantitative Yield Comparison

Synthesis StrategyStep 1 (Activation)Step 2 ( SN​Ar )Step 3 (Deprotection)Est. Overall YieldPrimary Limitation
Direct Free Acid N/A15–30%N/A15–30%Severe electrostatic repulsion; difficult zwitterion isolation.
Methyl Ester Route >95%70–85%75–85%50–65%Susceptible to premature hydrolysis during SN​Ar if wet[2].
tert-Butyl Ester Route >90%85–95%>90%70–80% Requires acidic deprotection, but offers the cleanest impurity profile[1].

Troubleshooting FAQs

Q: I am attempting the direct SN​Ar on the free acid using microwave irradiation at 160 °C, but I am seeing a massive loss of mass balance. What is happening? A: Pyridine-4-carboxylic acids are highly susceptible to thermal decarboxylation. Heating the free acid above 130–150 °C, especially in polar aprotic solvents, will drive the loss of CO2​ , yielding 2-chloro- or 2-aminopyridine derivatives. You must switch to the ester route to lower the required activation energy and drop the reaction temperature to ~100 °C.

Q: My SN​Ar reaction using the methyl ester stalls at 50% conversion. Adding more amine doesn't help. A: This is a classic symptom of premature ester hydrolysis. If your solvent (e.g., DMSO or NMP) or amine is wet, the basic conditions at 100 °C will hydrolyze the methyl ester back to the unreactive carboxylate anion[2]. Ensure strictly anhydrous conditions, or switch to the bulkier, more stable tert-butyl ester which resists base-catalyzed hydrolysis[1].

Q: Can I use a Buchwald-Hartwig cross-coupling instead of SN​Ar to skip the esterification? A: While Pd-catalyzed amination is powerful for unreactive aryl halides, it is generally unnecessary and overly complex for primary aliphatic amines like cyclohexylmethanamine. If you must use it due to specific constraints, a system utilizing Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ in toluene at 90 °C will work. However, trace heavy metal contamination is a severe regulatory hurdle in drug development, making the metal-free SN​Ar ester route the industry standard.

Q: I performed the deprotection but lost my product during the aqueous workup. Where did it go? A: 2-[(Cyclohexylmethyl)amino]isonicotinic acid is an amino acid. At physiological pH, it exists as a highly water-soluble zwitterion. You cannot extract it into organic solvents like EtOAc or DCM during a standard aqueous workup. You must isolate it via isoelectric precipitation (adjusting the aqueous phase to pH ~4.5–5.5 to force it out of solution) or use reverse-phase chromatography.

References

1.[1] Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source: Organic Process Research & Development - ACS Publications URL:[Link]

2.[2] Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships Leading to the Identification of 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic Acid Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-[(Cyclohexylmethyl)amino]isonicotinic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of 2-[(Cyclohexylmethyl)amino]isonicotinic acid, and how does it influence its solubility?

Answer: The structure of 2-[(Cyclohexylmethyl)amino]isonicotinic acid is fundamental to understanding its behavior in aqueous solutions. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Isonicotinic Acid Backbone: This is a pyridine ring with a carboxylic acid group at the 4-position. The pyridine nitrogen and the carboxylic acid are polar and capable of ionization, which contributes to water solubility.

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. At physiological pH, it will be predominantly deprotonated to its carboxylate form (-COO⁻), which is highly water-soluble.

  • Amino Group (-NH-): The secondary amine attached to the pyridine ring is a basic functional group. It can be protonated to form a positively charged ammonium group (-NH₂⁺-), enhancing solubility in acidic conditions.

  • Cyclohexylmethyl Group: This is a large, nonpolar (hydrophobic) substituent. This bulky, water-repelling group is the primary reason for the compound's poor intrinsic aqueous solubility, as it is energetically unfavorable for water molecules to accommodate it.

The molecule's overall solubility is a delicate balance between the hydrophilic, ionizable groups and the large hydrophobic moiety. In its neutral, zwitterionic form, where the carboxylate is negative and the amino group is positive, the intermolecular forces can lead to strong crystal lattice energy, further reducing solubility.

Q2: What are the estimated pKa values for this compound, and what do they signify?

Answer: While experimental pKa values for this specific molecule are not readily available in the literature, we can estimate them based on analogous structures.

  • pKa₁ (Carboxylic Acid): The pKa of a carboxylic acid group on a pyridine ring, like isonicotinic acid, is typically in the range of 4.5 - 5.0 [1]. Below this pH, the group is predominantly in its neutral (-COOH) form. Above this pH, it is in its ionized, more soluble carboxylate (-COO⁻) form.

  • pKa₂ (Amino/Pyridine Nitrogen): The pKa of a protonated secondary amine can be estimated to be in the range of 9.0 - 10.0 . Below this pH, the amine is protonated and positively charged (-NH₂⁺-). Above this pH, it is in its neutral (-NH-) form.

These pKa values define the pH ranges where the molecule's charge changes, which directly governs its solubility. The compound will have its lowest solubility at its isoelectric point (pI) , the pH at which the net charge is zero.

Q3: How does pH dramatically affect the solubility of 2-[(Cyclohexylmethyl)amino]isonicotinic acid?

Answer: The solubility of this compound is highly pH-dependent due to its amphoteric nature.[2][3][4] The relationship can be visualized as a "U-shaped" curve.

  • At Low pH (pH < pKa₁): Both the carboxylic acid and the amino group are protonated. The molecule carries a net positive charge (cationic form), leading to increased solubility in acidic buffers.

  • At the Isoelectric Point (pI): At a specific pH between the two pKa values, the molecule exists predominantly as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. This is typically the point of minimum solubility .

  • At High pH (pH > pKa₂): The carboxylic acid is deprotonated, and the amino group is in its neutral form. The molecule carries a net negative charge (anionic form), leading to increased solubility in basic buffers.

cluster_0 Low pH (e.g., pH 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH 10) a Cationic Form (High Solubility) b Zwitterionic Form (Minimum Solubility) a->b Increase pH c Anionic Form (High Solubility) b->c Increase pH

Caption: pH-dependent solubility profile.

Troubleshooting Guides & Protocols
Q4: My compound is precipitating in my aqueous buffer. What is the most direct troubleshooting step?

Answer: The most straightforward and often most effective initial step is pH adjustment . By shifting the pH away from the compound's isoelectric point, you can force it into its more soluble cationic or anionic form.

Protocol 1: Solubilization via Systematic pH Adjustment

  • Preparation: Prepare your desired aqueous buffer. Do not add the compound yet.

  • Suspension: Weigh the required amount of 2-[(Cyclohexylmethyl)amino]isonicotinic acid and add it to a small volume of the buffer to create a slurry or suspension.

  • Basic Titration (to form the anionic salt):

    • While stirring vigorously, add 0.1 M NaOH or KOH dropwise.

    • Monitor the suspension visually. Continue adding the base until all solid material has dissolved.

    • Caution: Add the base slowly to avoid overshooting the target pH.

  • Acidic Titration (to form the cationic salt):

    • Alternatively, you can add 0.1 M HCl dropwise to the suspension.

    • Continue adding the acid until the compound fully dissolves.

  • Finalization: Once the compound is dissolved, measure the final pH of the solution. Adjust it carefully if needed for your experimental window. Top up the solution to the final target volume with your buffer.

  • Validation: Always perform a final visual check for any signs of precipitation before use.

Q5: My experiment is pH-sensitive, and I cannot significantly alter the buffer's pH. What are my alternatives?

Answer: When pH modification is not feasible, using an organic co-solvent to prepare a concentrated stock solution is the standard approach.[][6] The stock is then diluted into the final aqueous buffer, keeping the final co-solvent concentration low enough to not interfere with the experiment.

Protocol 2: High-Concentration Stock Preparation with a Co-Solvent

  • Solvent Selection: Choose a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.

  • Preparation:

    • Accurately weigh the desired amount of the compound.

    • Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve a high target concentration (e.g., 50-100 mM).

    • Vortex the solution vigorously for 1-2 minutes.

  • Ensuring Dissolution: If the compound does not dissolve immediately, gently warm the solution (e.g., in a 37°C water bath) or sonicate for 5-10 minutes.

  • Final Dilution: Dilute the stock solution into your final aqueous buffer. Crucially, ensure the final concentration of the co-solvent is minimal (typically <0.5%) to avoid artifacts in biological assays.

Co-SolventCommon Stock ConcentrationKey Considerations
DMSO 10 - 100 mMExcellent solubilizing power; can have biological effects at >0.5% v/v.
Ethanol 10 - 50 mMLess toxic than DMSO but also a weaker solvent for many compounds.
PEG 400 10 - 50 mMA good option for increasing solubility; generally low toxicity.[7]
N,N-Dimethylformamide (DMF) 10 - 100 mMStrong solvent; use with caution due to higher toxicity.
Q6: I need a high concentration in a purely aqueous system without organic co-solvents or extreme pH. Is there a more advanced strategy?

Answer: Yes. In-situ salt formation is a powerful technique to dramatically increase aqueous solubility.[8][9][10][11] This involves converting the compound into a salt by reacting it with a stoichiometric amount of a strong base or acid. The resulting salt form often has much higher solubility and a dissolution pH closer to neutral than the parent compound.

A Compound Suspension in Water B Add 1.0 Molar Equivalent of NaOH or HCl A->B C Stir until Dissolved (Formation of Salt) B->C D Highly Soluble Aqueous Salt Solution C->D

Caption: Workflow for in-situ salt formation.

Protocol 3: In-Situ Salt Formation for Enhanced Aqueous Solubility

  • Calculate Molar Equivalents:

    • Determine the molecular weight (MW) of 2-[(Cyclohexylmethyl)amino]isonicotinic acid.

    • Calculate the number of moles you intend to dissolve.

  • Prepare for Salt Conversion:

    • Suspend the weighed compound in a volume of high-purity water (less than your final target volume).

  • Form the Sodium/Potassium Salt (Anionic):

    • Prepare a stock solution of 1.0 M NaOH or KOH.

    • Based on your calculation from step 1, add exactly one molar equivalent of the base to the compound suspension. For example, if you have 0.1 mmol of your compound, add 100 µL of 1.0 M NaOH.

  • Form the Hydrochloride Salt (Cationic):

    • Prepare a stock solution of 1.0 M HCl.

    • Add exactly one molar equivalent of HCl to the compound suspension.

  • Dissolution & Finalization:

    • Stir the mixture. The formation of the salt should lead to complete dissolution. Gentle warming can assist if needed.

    • Once dissolved, you can dilute this concentrated salt solution into your final buffer system. The salt will remain soluble under appropriate pH conditions.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Sarett, M., et al. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design, 17(10), 5149-5156.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed, 17619064.
  • Zhou, L., et al. (2008).
  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Kumar, L., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pearson. (2022). Dependence of Solubility on pH. Pearson.
  • Luo, Y., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 254-264.
  • Ouvrard, J., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed, 23352845.
  • Luo, Y., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. PubMed, 29166014.
  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • O'Hagan, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Overcoming poor solubility of N-(4-ethoxyphenyl)isonicotinamide in aqueous buffers. BenchChem.
  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • López-Mejías, V., et al. (2019).
  • Kudaibergenov, S. E., et al. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Chemical Reviews, 102(11), 4041-4124.
  • Portnov, M. A., et al. (1971). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it. Pharmaceutical Chemistry Journal.
  • Vraneš, M., et al. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast.
  • Ghaffari, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Abraham, M. H., et al. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Bethune, S. J., et al. (2025). Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies. Crystal Growth & Design.
  • Abraham, M. H., et al. (2026). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • The Merck Index. (n.d.). Isonicotinic Acid. The Merck Index.

Sources

Troubleshooting

2-[(Cyclohexylmethyl)amino]isonicotinic acid stability issues in cell culture media

Welcome to the Technical Support and Troubleshooting Portal for 2-[(Cyclohexylmethyl)amino]isonicotinic acid . This guide is designed for researchers and drug development professionals experiencing stability, solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 2-[(Cyclohexylmethyl)amino]isonicotinic acid . This guide is designed for researchers and drug development professionals experiencing stability, solubility, or efficacy inconsistencies when using this compound in in vitro cell culture assays.

As a substituted aminopyridine derivative featuring a highly lipophilic cyclohexyl group and a zwitterionic isonicotinic acid core, this compound exhibits unique physicochemical behaviors in standard physiological media (e.g., DMEM, RPMI-1640). This guide synthesizes structural causality with field-proven protocols to ensure rigorous and reproducible experimental design.

Quantitative Physicochemical & Stability Profile

To understand the compound's behavior in media, we must first look at its baseline metrics. The addition of the bulky, hydrophobic cyclohexylmethyl moiety to the polar isonicotinic acid core creates competing solubility dynamics.

Table 1: Physicochemical Parameters and Media Implications

ParameterEstimated/Reference ValueImplication for Cell Culture
Baseline Aqueous Solubility 5.18 g/L at 20 °C (Unsubstituted Isonicotinic Acid)[1]The cyclohexyl substitution drastically reduces aqueous solubility, necessitating organic co-solvents (DMSO).
Thermodynamic State (pH 7.4) Zwitterionic (Deprotonated Carboxyl, Partially Protonated Amine)[2]pH fluctuations in the incubator (CO2 levels) can shift the ionization state, causing sudden precipitation.
Max Recommended DMSO Stock 20 mM - 50 mMExceeding 50 mM increases the risk of solvent-shock precipitation upon dilution into aqueous media.
Max Final DMSO in Media ≤ 0.1% - 0.5% (v/v)Higher concentrations may cause cellular toxicity, confounding compound efficacy data.
Media Half-Life (37°C, 20% O2) ~48 - 72 hours (Depending on trace metals)Aminopyridines are susceptible to oxidation[3]; requires media replenishment for assays >48h.
Serum Protein Binding (FBS) High (>85% bound to BSA)Strong adsorption tendencies[4] mean the free (active) drug concentration is significantly lower than the total added.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound precipitate immediately when I add my DMSO stock to warmed DMEM?

The Causality: This is a classic "solvent shock" phenomenon. 2-[(Cyclohexylmethyl)amino]isonicotinic acid contains a highly lipophilic cyclohexyl ring. When a highly concentrated DMSO stock (e.g., 50 mM) is injected directly into aqueous media, the local concentration of the compound momentarily exceeds its aqueous solubility limit before the DMSO can diffuse. Furthermore, the isonicotinic acid core is sensitive to the high ionic strength of DMEM, which can salt-out the hydrophobic compound[2]. The Fix: Do not add the stock directly to the bulk media. Instead, perform a serial dilution or utilize the "dropwise vortex" method (see Protocol 1). Ensure the media is pre-warmed to 37°C, as solubility drops precipitously at 4°C.

Q2: My IC50 values shift drastically depending on the batch of Fetal Bovine Serum (FBS) I use. Is the compound degrading?

The Causality: It is likely not degrading immediately, but rather experiencing variable protein binding . The lipophilic nature of the cyclohexylmethyl group drives strong hydrophobic interactions with Bovine Serum Albumin (BSA) present in FBS, similar to the adsorption behaviors seen in other isonicotinic acid derivatives[4]. Different FBS batches have varying lipid and albumin contents, altering the ratio of free (active) to bound (inactive) compound. The Fix: To validate this, run a parallel dose-response assay in serum-free media (or 1% FBS) versus standard 10% FBS. If the IC50 is significantly lower in serum-free conditions, protein binding is the culprit. Standardize your assays using a single lot of FBS or calculate the unbound fraction using equilibrium dialysis.

Q3: I lose compound efficacy in 72-hour proliferation assays, but it works fine in 24-hour assays. Why?

The Causality: Secondary amines and electron-rich aminopyridines are susceptible to oxidation in cell culture media over time[3]. Media contains trace transition metals (like iron and copper) and dissolved oxygen (20% in standard incubators), which can catalyze the oxidation of the secondary amine to an N-oxide, or degrade the pyridine ring over prolonged exposure at 37°C. The Fix: For assays exceeding 48 hours, you must perform a 50% or 100% media exchange with freshly spiked compound. Alternatively, validate the degradation timeline using the LC-MS protocol below.

System Workflows and Mechanisms

Solubilization Workflow

To prevent the precipitation issues outlined in Q1, follow this validated solubilization pathway.

Solubilization Start Weigh Compound DMSO Dissolve in 100% DMSO (Stock: 20 mM) Start->DMSO Inter Create 10x Intermediate in Warm PBS/Media DMSO->Inter Warm Warm Media to 37°C (Crucial Step) Warm->Inter Mix Dropwise Addition with Gentle Agitation Inter->Mix Check Microscope Inspection (Check for Crystals) Mix->Check

Optimized solubilization workflow to prevent compound precipitation in media.

Media Degradation Mechanisms

Understanding how the compound is depleted in the well is critical for interpreting negative data.

Degradation Comp 2-[(Cyclohexylmethyl)amino] isonicotinic acid Media Cell Culture Media (pH 7.4, 37°C, 20% O2) Comp->Media Oxidation N-Oxidation (Secondary Amine) Media->Oxidation Trace Metals / ROS Binding Protein Binding (BSA in FBS) Media->Binding Lipophilic Cyclohexyl Precip Precipitation (Hydrophobic Aggregation) Media->Precip Solubility Limit / Cold Shock

Primary mechanisms of compound depletion and degradation in standard culture media.

Validated Experimental Protocols

Protocol 1: Optimal Media Preparation & Solubilization

This protocol ensures complete solvation and prevents micro-crystal formation which can cause localized toxicity or false-negative efficacy.

  • Stock Preparation: Dissolve the lyophilized 2-[(Cyclohexylmethyl)amino]isonicotinic acid powder in anhydrous, sterile-filtered DMSO to create a 20 mM master stock. Aliquot into single-use tubes to avoid freeze-thaw cycles (which introduce atmospheric moisture and ruin DMSO solvation power).

  • Media Warming: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) in a 37°C water bath for at least 30 minutes.

  • Intermediate Dilution (The Self-Validating Step): Instead of adding 1 µL of 20 mM stock directly to 1 mL of media (1:1000), create a 10x intermediate. Add 10 µL of the DMSO stock to 90 µL of warmed media in a microcentrifuge tube. Vortex immediately. Validation: If this intermediate turns cloudy, your target concentration exceeds the absolute solubility limit of the compound in this specific media formulation.

  • Final Addition: Add the 100 µL intermediate dropwise to 900 µL of the warmed bulk media while gently swirling.

  • Verification: Observe the final media under a phase-contrast microscope at 20x magnification. Look for needle-like micro-crystals. If clear, proceed to cell treatment.

Protocol 2: LC-MS Stability & Recovery Assay in Complete Media

Use this protocol to distinguish between chemical degradation (oxidation) and physical depletion (protein binding/precipitation) over a 72-hour timeline.

  • Preparation: Prepare 10 µM of the compound in DMEM + 10% FBS (using Protocol 1).

  • Incubation: Aliquot 1 mL of the spiked media into three separate wells of a 6-well plate (cell-free). Incubate at 37°C, 5% CO2.

  • Sampling: Take 50 µL aliquots at T=0, T=24h, T=48h, and T=72h.

  • Protein Precipitation (Critical for Total Recovery): To each 50 µL sample, add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., structurally similar stable-isotope labeled standard).

    • Causality: The ACN denatures the serum proteins (BSA), forcing them to release any bound 2-[(Cyclohexylmethyl)amino]isonicotinic acid back into the solvent phase. This ensures you are measuring total remaining compound, not just the free fraction.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze via LC-MS/MS (MRM mode targeting the parent mass of the compound).

  • Data Interpretation: If the T=72h peak area (normalized to internal standard) is <80% of T=0, the compound is chemically degrading (likely oxidizing). If the peak remains stable but your biological assay fails at 72h, the compound is stable but likely heavily protein-bound or precipitating out in the presence of cells.

References

  • Carl ROTH. (2024). Safety Data Sheet: Isonicotinic acid. Retrieved from[Link]

  • Krutova, O. N., et al. (2021). Thermochemistry of the Acid-Base Interactions in Aqueous Solutions of Isonicotinic and Picolinic Acids. ResearchGate. Retrieved from[Link]

  • Metallomics (RSC Publishing). (2013). The use of X-ray absorption and synchrotron based micro-X-ray fluorescence spectroscopy to investigate anti-cancer metal compounds in vivo and in vitro. Retrieved from[Link]

  • ACS Publications. (2018). Adsorption Study for the Separation of Isonicotinic Acid from Aqueous Solution Using Activated Carbon/Fe3O4 Composites. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-[(Cyclohexylmethyl)amino]isonicotinic Acid Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams encountering inconsistent data when screening 2-[(Cyclohexylmethyl)amino]isonicotinic acid (and its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams encountering inconsistent data when screening 2-[(Cyclohexylmethyl)amino]isonicotinic acid (and its structural analogs) across different assay platforms.

To troubleshoot effectively, we must first understand the physicochemical causality of this molecule. This compound features a highly lipophilic cyclohexylmethyl tail paired with a polar, zwitterionic aminopyridine-carboxylic acid headgroup. This amphiphilic nature creates three distinct failure modes in drug discovery workflows: colloidal aggregation in biochemical buffers[1], non-specific matrix partitioning in biophysical assays[2], and charge-state permeability bottlenecks in cell-based systems[3].

This guide provides the mechanistic explanations and self-validating protocols required to rescue your assay data.

PART 1: Troubleshooting Q&A (FAQs)

Q1: My biochemical HTS results show shifting IC50 values between runs, and the dose-response curves have unusually steep Hill slopes (>1.5). What is happening? Causality: Your compound is likely undergoing colloidal aggregation. The lipophilic cyclohexyl group drives the molecules to self-assemble into sub-micron colloidal particles in aqueous buffer once the concentration exceeds the Critical Micelle Concentration (CMC). These colloids non-specifically sequester and partially denature your target enzyme on their surface, leading to false-positive inhibition and steep, non-stoichiometric Hill slopes[4]. This phenomenon is the single greatest source of artifacts in early drug discovery[1]. Solution: Introduce a non-ionic detergent to your assay buffer. Detergents disrupt the colloid, releasing the sequestered enzyme. If the compound is a true competitive inhibitor, the IC50 will remain stable; if it is an aggregation-based artifact, the inhibitory activity will vanish.

Q2: In Surface Plasmon Resonance (SPR), the sensorgrams for this compound show continuous, non-saturating binding and a drifting baseline. How do I obtain accurate kinetics? Causality: The lipophilic tail of the cyclohexylmethyl group interacts non-specifically with the carboxymethyl dextran matrix of the SPR chip. Furthermore, because this compound requires high DMSO concentrations for stock solubility, slight mismatches in DMSO concentration between your running buffer and sample injectate cause massive bulk refractive index shifts, masking true binding events[2]. Solution: Implement a strict "Clean Screen" solvent correction protocol[5]. Run an 8-point DMSO calibration curve before and during the assay. Additionally, immobilize a non-binding reference protein (like BSA) on the reference channel to subtract non-specific matrix binding.

Q3: The compound shows single-digit nanomolar affinity in biochemical assays, but zero efficacy in my cell-based functional assay. Is it being pumped out? Causality: While efflux pumps are a possibility, the primary culprit is the zwitterionic nature of the isonicotinic acid core. At a physiological pH of 7.4, the carboxylic acid is deprotonated (anion) and the aminopyridine nitrogen can be protonated (cation). This dual charge drastically increases the Topological Polar Surface Area (TPSA) and the desolvation energy required to cross the hydrophobic lipid bilayer, resulting in near-zero passive permeability[3]. Solution: Synthesize a transient ester prodrug (e.g., a methyl or acetoxymethyl ester) of the isonicotinic acid. This masks the negative charge, allowing the lipophilic cyclohexyl group to drive membrane permeation. Once inside the cell, ubiquitous intracellular esterases will cleave the prodrug, releasing the active zwitterion.

PART 2: Self-Validating Experimental Protocols

Protocol A: Dynamic Light Scattering (DLS) for Aggregation Detection

Self-validating principle: If the inhibition is colloidal, particles >100 nm will be physically detectable in the assay buffer, and these particles will disappear upon detergent addition.

  • Buffer Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) without any detergent or protein. Filter through a 0.22 µm membrane to remove dust particulates.

  • Compound Addition: Spike 2-[(Cyclohexylmethyl)amino]isonicotinic acid from a 10 mM DMSO stock to a final concentration of 10 µM (or your working IC50 concentration). Vortex gently.

  • Baseline Measurement: Load 40 µL into a DLS quartz cuvette. Measure the hydrodynamic radius (Rh) at 25°C. Colloidal aggregates typically present as a monodisperse population with an Rh of 100–300 nm[1].

  • Validation (The Detergent Test): Add Triton X-100 to a final concentration of 0.01% (v/v). Invert to mix. Re-read the sample. If the 100-300 nm peak disappears, the compound is a confirmed colloidal aggregator in that specific buffer environment.

Protocol B: Optimized SPR Solvent Correction Workflow

Self-validating principle: By mapping the exact refractive index response of DMSO, we isolate the mass-change signal of the actual ligand binding from bulk solvent artifacts.

  • Buffer Matching: Prepare Running Buffer (RB) containing exactly 2.0% DMSO. Ensure this is the exact same batch of DMSO used for your compound serial dilutions to prevent refractive index mismatch[6].

  • Calibration Curve: Prepare 8 solvent correction standards ranging from 1.5% to 2.5% DMSO in RB.

  • Surface Preparation: Immobilize your target protein on Channel 2 (Active) and a non-binding control like BSA on Channel 1 (Reference) to match the surface charge density and matrix volume[5].

  • Execution: Inject the 8 DMSO standards. The SPR software will plot the response of Ch2 minus Ch1 against the bulk refractive index to create a correction curve.

  • Analyte Injection: Inject the compound at a high flow rate (≥50 µL/min) to minimize mass transport limitations. Apply the solvent correction model to the resulting sensorgrams before attempting 1:1 Langmuir kinetic fitting.

PART 3: Data Presentation & Troubleshooting Matrix

Assay PlatformObserved SymptomPhysicochemical CauseCorrective ActionExpected Outcome
Biochemical (HTS) Steep Hill slopes (>1.5), shifting IC50sColloidal aggregation (concentration > CMC)Add 0.01% Triton X-100 or CHAPS to bufferIC50 stabilizes; Hill slope normalizes to ~1.0
SPR / ITC Drifting baseline, non-saturating curvesDMSO mismatch & non-specific matrix bindingRun 8-point DMSO calibration; use BSA referenceFlat baseline; saturable 1:1 binding kinetics
Cell-Based High biochemical potency, no cellular efficacyPoor passive permeability (Zwitterion at pH 7.4)Synthesize ester prodrug or adjust media pHRestoration of dose-dependent cellular efficacy

PART 4: Mechanistic & Workflow Visualizations

TroubleshootingWorkflow Start Assay Inconsistency Detected CheckAssay Identify Assay Type Start->CheckAssay Biochem Biochemical / HTS (Steep Hill Slope?) CheckAssay->Biochem SPR SPR / Biophysical (Drifting Baseline?) CheckAssay->SPR Cell Cell-Based (No Efficacy?) CheckAssay->Cell Colloid Suspect Colloidal Aggregation Biochem->Colloid NSB Suspect Non-Specific Binding / DMSO Mismatch SPR->NSB Perm Suspect Poor Zwitterion Permeability Cell->Perm FixBiochem Add 0.01% Triton X-100 Run DLS Protocol Colloid->FixBiochem FixSPR Run DMSO Calibration Use BSA Reference NSB->FixSPR FixCell Synthesize Ester Prodrug or Adjust Media pH Perm->FixCell

Workflow for diagnosing and resolving assay inconsistencies with amphiphilic aminopyridines.

Mechanism Monomer Free Monomer (Active) Target Protein Target Monomer->Target Specific Binding (Desired) Colloid Colloidal Aggregate (Micelle) Monomer->Colloid Concentration > CMC Sequestration Non-Specific Sequestration Target->Sequestration Inactivated Colloid->Sequestration Adsorbs Protein Sequestration->Monomer Restores Monomer Detergent Triton X-100 (Disruptor) Detergent->Colloid Breaks Aggregates

Mechanistic model of colloidal aggregation and detergent-mediated reversal in biochemical assays.

References

  • Shoichet Lab. "Colloidal aggregation in drug discovery & drug formulation." BKS Lab. URL: [Link]

  • Owen, S. C., et al. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology. URL: [Link]

  • ACS Publications. "Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this molecule with high purity. The unique zwitterionic nature of this compound, possessing both a basic amino group and an acidic carboxylic acid, presents specific purification hurdles that require a nuanced approach. This document provides a series of frequently asked questions and in-depth troubleshooting guides to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the assessment and purification of your crude product.

Q1: What is the first step I should take to assess the purity of my crude 2-[(Cyclohexylmethyl)amino]isonicotinic acid?

A1: Before attempting any purification, a thorough analytical assessment is crucial. The recommended first step is to use two complementary analytical techniques:

  • Thin-Layer Chromatography (TLC): This provides a quick, qualitative overview of the number of components in your crude mixture. Use a silica gel plate and test a few solvent systems of varying polarity. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2 v/v), often with a small amount of acetic acid or ammonia to improve spot shape for acidic or basic compounds.[1]

  • High-Performance Liquid Chromatography (HPLC): This offers a quantitative assessment of purity. A reversed-phase C18 column is standard.[2] An initial screening method using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) will typically resolve the product from most impurities and starting materials.[3] The formic acid helps to protonate the basic nitrogens and suppress the deprotonation of the carboxylic acid, leading to better peak shapes.

Q2: My crude product is an insoluble, amorphous solid or a sticky oil. How should I handle it?

A2: The physical state of your crude product is often indicative of the presence of impurities or residual solvent. The zwitterionic character of 2-[(Cyclohexylmethyl)amino]isonicotinic acid can lead to strong intermolecular interactions, resulting in poor solubility in many common organic solvents.[4]

  • If it's a sticky oil: Try triturating the material with a non-polar solvent in which the product is insoluble, such as diethyl ether, hexane, or ethyl acetate. This can help to wash away non-polar impurities and may induce crystallization of your product.

  • If it's an amorphous solid: The issue is likely low purity or an unfavorable salt form. The best approach is to dissolve the material completely by adjusting the pH. The compound should be soluble in aqueous acid (e.g., 1M HCl), where the amino group is protonated, and in aqueous base (e.g., 1M NaOH), where the carboxylic acid is deprotonated.[5] This solubilization is the first step in purification via acid-base extraction.

Q3: What are the most common impurities I should expect in my crude product?

A3: Impurities are typically process-related and originate from the starting materials or side reactions.[6][7] For a typical synthesis from 2-chloroisonicotinic acid and cyclohexylmethanamine, you should look for:

  • Unreacted 2-chloroisonicotinic acid: An acidic impurity.

  • Unreacted cyclohexylmethanamine: A basic impurity.

  • By-products: Such as dialkylated products or impurities from the starting materials themselves. It is crucial to have analytical data (e.g., HPLC, TLC) for your starting materials to avoid misidentifying pre-existing impurities as reaction by-products.

Q4: Can I purify this compound using a simple recrystallization?

A4: While possible, direct recrystallization of the crude product is often challenging and inefficient. The compound's zwitterionic nature means its solubility is lowest at its isoelectric point (pI), the pH at which the molecule has a net-zero charge.[8] Attempting to recrystallize from a simple organic solvent system may fail if the pH is not controlled. A more robust method involves an acid-base workup first to remove the bulk of ionic impurities, followed by a pH-controlled recrystallization of the partially purified material.[8][9]

Q5: What is the fundamental role of pH in the purification of this compound?

A5: pH is the single most critical parameter in the purification of 2-[(Cyclohexylmethyl)amino]isonicotinic acid. By manipulating the pH of an aqueous solution, you can control the overall charge of the molecule and, consequently, its solubility.[10]

  • Low pH (e.g., pH < 2): The carboxylic acid is neutral (-COOH), but both the pyridine and the secondary amine are protonated (-NH+ and -NH2+), making the molecule a water-soluble cation.

  • Neutral pH (at the pI): The carboxylic acid is deprotonated (-COO-), and one of the nitrogens is protonated (-NH+). The molecule is a zwitterion with a net-zero charge, leading to minimal water solubility.[8]

  • High pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO-), and the amino groups are neutral, making the molecule a water-soluble anion.

This pH-dependent solubility is the principle behind purification by acid-base extraction and isoelectric point precipitation/recrystallization.[5][11]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides structured solutions to specific purification problems, complete with step-by-step protocols.

Guide 1: Removing Unreacted Starting Materials
  • Problem: My HPLC or TLC analysis shows significant amounts of unreacted 2-chloroisonicotinic acid and/or cyclohexylmethanamine.

  • Root Cause: These are acidic and basic impurities, respectively. Their differing acid-base properties relative to the zwitterionic product allow for straightforward separation using liquid-liquid extraction.

  • Solution: A pH-controlled acid-base extraction is the most effective method to remove these impurities.[5] The strategy is to exploit the different solubilities of the acidic, basic, and zwitterionic species in aqueous and organic layers at various pH values.

A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate or DCM). B 2. Add aqueous base (e.g., 1M NaOH or Na2CO3) to achieve pH > 10. A->B C Separate Layers B->C D Aqueous Layer 1 (Contains deprotonated product and acidic impurities as sodium salts) C->D Aqueous Phase E Organic Layer 1 (Contains basic impurities like cyclohexylmethanamine) C->E Organic Phase G 4. Acidify Aqueous Layer 1 with 1M HCl to the isoelectric point (pI). D->G F 3. Wash Organic Layer 1 with brine, dry, and evaporate. (Isolates basic impurities) E->F H Product precipitates as a zwitterion. G->H I 5. Filter the solid, wash with cold water, and dry under vacuum. H->I J Purified Product I->J

Caption: Workflow for purifying the product via acid-base extraction.

  • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude). If solubility is poor, add the minimum amount of methanol to achieve dissolution.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium carbonate (Na₂CO₃) or a dilute NaOH solution (3 x 10 mL per gram). This step deprotonates your product and any acidic starting material (2-chloroisonicotinic acid), moving them into the aqueous layer. The basic starting material (cyclohexylmethanamine) will remain in the organic layer.[5]

  • Isolate Basic Impurities (Optional): Separate the organic layer. You can wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to recover and confirm the identity of the basic impurities.

  • Precipitation at Isoelectric Point (pI): Combine the aqueous layers from step 2. While stirring vigorously, slowly add 1M or 2M HCl dropwise. You will observe the product precipitating out of the solution as it reaches its isoelectric point (typically in the pH range of 6-7). Monitor the pH with pH paper or a pH meter.

  • Collection and Drying: Continue adding acid until no more precipitate forms. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any salts (NaCl), followed by a wash with a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Guide 2: Addressing Low Purity after Initial Work-up
  • Problem: My product is only 80-90% pure after extraction and contains several unknown, likely neutral, impurities.

  • Root Cause: Acid-base extraction is excellent for removing acidic and basic impurities but may not remove neutral, non-ionizable by-products that have similar solubility to your product.

  • Solution: An optimized recrystallization, carefully controlling the pH and solvent system, can significantly enhance purity. The goal is to find conditions where the product crystallizes selectively, leaving impurities behind in the solvent.

Solvent SystemRatio (v/v)Typical TemperatureRationale & Comments
Isopropanol / Water1:1 to 4:180 °C to RTGood for zwitterionic compounds. Dissolve at high temp, crystallizes on cooling. Water solubilizes the ionic parts, while IPA solubilizes the organic backbone.
Ethanol / Water1:1 to 5:175 °C to RTSimilar to IPA/water but ethanol is more polar. May require less water.
Acetonitrile / Water2:1 to 10:180 °C to RTAcetonitrile is a good solvent for many organic compounds but has limited miscibility with water at higher concentrations. Can be effective for less polar impurities.
Methanol / DCM1:10 to 1:2040 °C to RTA more organic system. Useful if the product has good solubility in methanol but poor solubility in DCM. Dissolve in a minimum of hot MeOH, then slowly add DCM as an anti-solvent.
  • Solvent Screening: In parallel on a small scale (10-20 mg), test the solubility of your partially purified product in the solvent systems from Table 1. The ideal system is one where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: In a flask, add the chosen solvent system to your crude product. Heat the mixture to reflux with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained. Note: If the material does not dissolve, it may be necessary to add a few drops of acid (e.g., acetic acid) or base (e.g., triethylamine) to break up intermolecular zwitterionic interactions and aid dissolution. This must be done cautiously.

  • pH Adjustment (if needed): If you added acid or base to dissolve the material, you must now carefully bring the pH back to the isoelectric point (pI) by adding the corresponding base or acid dropwise. This will initiate crystallization.

  • Cooling & Crystallization: Once a clear solution is obtained at the pI, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of the crystalline product.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Guide 3: Separating Closely Related Impurities
  • Problem: My product appears as a single spot on TLC, but HPLC analysis reveals closely eluting impurities, such as regioisomers or degradation products.

  • Root Cause: These impurities have very similar polarity and chemical properties to the desired product, making separation by extraction or recrystallization difficult.

  • Solution: Preparative flash column chromatography on silica gel is the method of choice. The key to success is modifying the mobile phase to manage the polar and zwitterionic nature of the compound and prevent peak tailing (streaking).[12] For very challenging separations, mixed-mode chromatography may be required.[13][14]

rect_node rect_node start Crude Product Purity Assessment (TLC/HPLC) q1 Are acidic or basic starting materials present? start->q1 q2 Is purity <95% after extraction? q1->q2 No proc1 Perform Acid-Base Extraction q1->proc1 Yes q3 Are closely eluting impurities present? q2->q3 No proc2 Perform Optimized Recrystallization q2->proc2 Yes proc3 Perform Preparative Column Chromatography q3->proc3 Yes end_node Pure Product (>98% by HPLC) q3->end_node No proc1->q2 proc2->q3 proc3->end_node

Caption: Decision tree for selecting the appropriate purification method.

  • TLC Method Development: First, find a TLC solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities. A typical mobile phase is DCM:MeOH. To improve resolution and reduce streaking, add a modifier:

    • For acidic modifiers: Add 0.5-2% acetic acid or formic acid.

    • For basic modifiers: Add 0.5-2% triethylamine or a solution of ammonia in methanol.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Wet the column with the least polar solvent of your mobile phase system (e.g., DCM).

  • Sample Loading: Adsorb your sample onto a small amount of silica gel (~2-3 times the sample weight) by dissolving it in a suitable solvent (like methanol), adding the silica, and evaporating the solvent to dryness. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen mobile phase. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary. For example, start with 2% MeOH in DCM and gradually increase to 5% or 10% MeOH.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Part 3: Final Purity Confirmation

After purification, it is essential to confirm the purity and identity of the final product.

  • HPLC Analysis: Run the final sample on a validated HPLC method. The purity should be ≥98% for most research applications.[15][16]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

By following these structured troubleshooting guides and protocols, you can systematically address the challenges associated with purifying 2-[(Cyclohexylmethyl)amino]isonicotinic acid and obtain a product of high purity suitable for your research and development needs.

References

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Biochemical Journal.
  • BenchChem. (n.d.). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Gao, W., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS). Analytical Methods.
  • SIELC Technologies. (n.d.).
  • SIELC Technologies. (n.d.). Picolinic Acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Google Patents. (1987).
  • Mi, Y., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate).
  • ChemicalBook. (n.d.). 2-Aminonicotinic acid synthesis.
  • Diaion. (n.d.).
  • BenchChem. (n.d.).
  • Siddiqui, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules.
  • ResearchG
  • Tiei Extraction. (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method.
  • ResearchGate. (2020). (PDF)
  • ResearchGate. (2013). Synthesis of 2-aminonicotinic acid.
  • Google Patents. (1956). Process for preparing isonicotinic acid. US2748137A.
  • Jin, X., et al. (2022).
  • ResearchGate. (2007).
  • Portnov, M. A., et al. (1971). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it. Pharmaceutical Chemistry Journal.
  • ResearchGate. (2002).
  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2.
  • Google Patents. (2020).
  • Lucenti, E., et al. (2022). Zwitterionic or Not?
  • Cayman Chemical. (2023).
  • ChemicalBook. (n.d.). Isonicotinic acid.
  • John, S., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research.
  • Reddy, G. H., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Wang, S., et al. (2021). Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in traditional Chinese medicines. PeerJ.
  • PureSynth. (n.d.). 2-Aminoisonicotinic Acid 97.0%(HPLC).
  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Chemical Reviews.
  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • Danish Environmental Protection Agency. (n.d.).
  • Kumar, A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid

An in-depth technical guide by a Senior Application Scientist. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 2-[(Cyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 2-[(Cyclohexylmethyl)amino]isonicotinic acid during storage and handling. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experimental results.

Quick Reference: Recommended Storage and Handling

For immediate guidance, the following table summarizes the optimal conditions for storing 2-[(Cyclohexylmethyl)amino]isonicotinic acid.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential hydrolytic and oxidative degradation reactions. While stable at ambient temperatures for short periods, long-term storage at elevated temperatures should be avoided.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine and pyridine ring are susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Amber Vial / Dark LocationThe pyridine ring system can absorb UV light, leading to potential photolytic degradation.[3]
Humidity Tightly Sealed Container with DesiccantThe compound is potentially hygroscopic. Moisture can accelerate hydrolytic degradation.[4][5]
pH (in solution) Neutral (pH ~7.0)Avoid strongly acidic or basic conditions which can catalyze degradation.[6]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and exposure to air and moisture.[1][7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-[(Cyclohexylmethyl)amino]isonicotinic acid.

Q1: What are the primary chemical liabilities of this molecule that can lead to degradation?

Answer: The structure of 2-[(Cyclohexylmethyl)amino]isonicotinic acid contains several functional groups that can be susceptible to degradation under certain conditions. The primary liabilities are:

  • The Secondary Amine: This group is susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.

  • The Pyridine Ring: Aromatic N-heterocyclic compounds can be sensitive to strong oxidizing agents and photolytic conditions.[3]

  • The Carboxylic Acid: While generally stable, this group can undergo decarboxylation at very high temperatures, though this is less common under standard storage conditions. It also influences the molecule's solubility and reactivity at different pH values.

The diagram below illustrates the potential degradation pathways based on these chemical liabilities.

main 2-[(Cyclohexylmethyl)amino] isonicotinic acid oxidation N-Oxide Formation main->oxidation Oxidizing Agents (e.g., air, peroxides) photodegradation Ring Cleavage / Polymerization Products main->photodegradation UV/Vis Light hydrolysis Potential Hydrolytic Impurities main->hydrolysis High Humidity Strong Acid/Base decarboxylation Decarboxylation Product main->decarboxylation Extreme Heat start Receive/Synthesize Compound protocol_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol_dev forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) protocol_dev->forced_degradation validate_method Validate Method Specificity (Peak Purity / Resolution) forced_degradation->validate_method real_time_study Initiate Real-Time Stability Study (Recommended Storage Conditions) validate_method->real_time_study If Method is Valid analyze_samples Analyze Samples at Time Points (e.g., 0, 3, 6, 12 months) real_time_study->analyze_samples evaluate Evaluate Data: Purity, Degradant Levels analyze_samples->evaluate evaluate->protocol_dev If Unstable/ Method Fails shelf_life Establish Shelf-Life / Retest Period evaluate->shelf_life If Stable

Caption: Experimental workflow for a comprehensive stability assessment study.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isonicotinic Acid, 99%. Retrieved from [Link]

  • Loba Chemie. (2024). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Bhutani, H., Singh, S., & Vir, S. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1213-1220. doi: 10.1016/j.jpba.2006.10.013. Retrieved from [Link]

  • Dolinak, D., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sravani, G., et al. (2018). Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology, 11(9), 4053-4060. Retrieved from [Link]

  • Reddy, K. K., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ScienceAsia, 38(2), 155. doi: 10.2306/scienceasia1513-1874.2012.38.155. Retrieved from [Link]

  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Retrieved from [Link]

Sources

Troubleshooting

Minimizing cytotoxicity of 2-[(Cyclohexylmethyl)amino]isonicotinic acid at high concentrations

Technical Support Center: 2-[(Cyclohexylmethyl)amino]isonicotinic acid Welcome to the technical support guide for researchers working with 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This document provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-[(Cyclohexylmethyl)amino]isonicotinic acid

Welcome to the technical support guide for researchers working with 2-[(Cyclohexylmethyl)amino]isonicotinic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and mechanistic insights to address the common challenge of compound-induced cytotoxicity, particularly at high concentrations. Our goal is to empower you to distinguish between on-target pharmacological effects and off-target toxicity, ensuring the integrity and success of your experiments.

While specific cytotoxicity data for 2-[(Cyclohexylmethyl)amino]isonicotinic acid is not extensively published, this guide is built upon established principles in toxicology and medicinal chemistry for managing the in vitro behavior of novel small molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering unexpected cytotoxicity.

Q1: Why is my compound showing significant cytotoxicity only at high concentrations?

A1: This is a frequent observation for small molecules and can stem from several factors that are not mutually exclusive:

  • Off-Target Effects: At higher concentrations, a compound may lose its selectivity and interact with a broader range of unintended biological molecules, triggering toxic pathways.[1][2] These off-target interactions are a major cause of toxicity and a primary reason for the failure of drug candidates in clinical trials.[3][4]

  • Physicochemical Issues: The compound may be exceeding its limit of solubility in your cell culture medium. This can lead to the formation of microscopic precipitates or aggregates, which can cause physical stress to cells or interfere with assay readings, giving a false impression of cytotoxicity.[5]

  • Induction of General Cellular Stress: High concentrations of an exogenous molecule can overwhelm cellular defense mechanisms, leading to conditions like oxidative stress.[6][7][8] This occurs when the production of reactive oxygen species (ROS) outpaces the cell's antioxidant capacity, causing damage to DNA, proteins, and lipids, which can initiate cell death pathways.[6][9]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve your compound, the final concentration of the solvent itself might become toxic at the highest doses of your compound. It is crucial to maintain a consistent, low (typically <0.5%) solvent concentration across all treatment groups.[10][11]

Q2: What is the very first step I should take to troubleshoot this cytotoxicity?

A2: Your first action should be a visual inspection and solubility assessment . Before running complex mechanistic assays, prepare your highest concentration of the compound in cell culture medium (with serum, if applicable) and incubate it under the same conditions as your experiment (37°C, 5% CO2). After a few hours, inspect the solution and the wells of a test plate under a microscope. Look for any signs of cloudiness, crystals, or precipitate. This simple check can quickly determine if poor solubility is the root cause.

Q3: How can I distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death)?

A3: Distinguishing between these cell death pathways can provide clues about the mechanism of toxicity. An Annexin V/Propidium Iodide (PI) apoptosis assay analyzed by flow cytometry is the gold standard.[5]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Q4: Could my cytotoxicity assay itself be giving me a false result?

A4: Yes, this is a critical consideration. Some compounds can directly interfere with assay reagents.[5] For example, a compound that is a reducing agent could chemically reduce MTT or resazurin, leading to a color change that mimics metabolic activity and masks toxicity. Always run a "no-cell" control, where the compound is added to media with the assay reagent to check for direct chemical interactions.[10]

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides a systematic approach to diagnosing and solving cytotoxicity issues.

Initial Diagnostic Workflow

This workflow guides you through the initial steps to characterize and understand the observed cytotoxicity.

A High Cytotoxicity Observed at High Concentrations B Step 1: Visual & Solubility Check Is precipitate visible in media? A->B C Physicochemical Issue Likely B->C Yes D Biological Toxicity Likely B->D No E Action: Proceed to Protocol 1 (Solubility Optimization) C->E F Step 2: Time-Course & Washout Is toxicity rapid and irreversible? D->F G Action: Proceed to Protocol 2 (Time-Dose Optimization) F->G Yes H Step 3: Mechanistic Inquiry Is toxicity linked to oxidative stress? F->H No I Action: Proceed to Protocol 3 (Antioxidant Co-treatment) H->I Yes J Action: Investigate other mechanisms (e.g., mitochondrial toxicity, specific off-target kinases) H->J No

Caption: A decision-making workflow for troubleshooting high-concentration cytotoxicity.

Troubleshooting Table
Observed Problem Potential Cause(s) Recommended Action(s) & Rationale
Precipitate or cloudiness observed in culture wells. 1. Solubility Limit Exceeded: The compound concentration is higher than its solubility in the aqueous culture medium.[5]Go to Protocol 1: Solubility Optimization. The goal is to ensure the compound is fully dissolved to measure its true biological activity, as precipitates can cause physical damage or assay interference.
No precipitate, but rapid and severe cell death. 1. Acute Off-Target Toxicity: The compound may be hitting a critical cellular target required for survival. 2. Membrane Disruption: At high concentrations, some molecules can act like detergents, disrupting cell membrane integrity.Go to Protocol 2: Time-Dose Optimization. Reducing the exposure time may be sufficient to achieve the desired on-target effect while minimizing the activation of downstream toxic pathways. A shorter exposure followed by a washout can reveal if the toxic effect is reversible.
Cytotoxicity is observed only after prolonged incubation (>24h). 1. Induction of Oxidative Stress: The compound may be causing a gradual buildup of reactive oxygen species (ROS), eventually overwhelming the cell's antioxidant defenses.[6][8] 2. Metabolite Toxicity: The compound may be metabolized by the cells into a more toxic byproduct over time.Go to Protocol 3: Antioxidant Co-treatment. Co-treating with an antioxidant like N-acetylcysteine (NAC) can directly test the hypothesis that ROS production is a key driver of the observed cytotoxicity.[12] If NAC rescues the cells, it strongly implicates oxidative stress.
Results are highly variable between experiments. 1. Compound Instability: The compound may be degrading in the culture medium. 2. Inconsistent Cell Health/Seeding: Variations in cell passage number, density, or general health can alter sensitivity to compounds.[13] 3. Mycoplasma Contamination: This common, often invisible contaminant can profoundly alter cellular responses.[14]1. Assess compound stability using methods like HPLC. Always use freshly prepared solutions from aliquoted stocks to avoid freeze-thaw cycles.[10] 2. Standardize cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density.[13] 3. Routinely test for mycoplasma.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key troubleshooting strategies.

Protocol 1: Solubility Optimization

Objective: To determine the maximum soluble concentration of the compound and explore methods to increase it.

Methodology:

  • Preparation: Prepare a high-concentration stock solution of 2-[(Cyclohexylmethyl)amino]isonicotinic acid in 100% DMSO (e.g., 50 mM).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound directly into complete cell culture medium (including serum) to achieve a range of final concentrations. Include a vehicle control (DMSO only) at the highest equivalent concentration.

  • Incubation: Incubate the plate at 37°C for at least 4 hours.

  • Visual Assessment: Examine the wells under a phase-contrast microscope. Note the highest concentration at which no precipitate is visible. This is your preliminary maximum soluble concentration.

  • Quantitative Assessment (Optional): For a more precise measurement, use nephelometry to measure light scattering caused by insoluble particles.

  • Optimization (If Needed): If solubility is poor, consider formulation strategies such as using solubilizing agents (e.g., Kolliphor® EL, Solutol® HS 15) or adjusting the pH of the medium if the compound's pKa suggests it would increase solubility (note: ensure the final pH is compatible with your cells).

Protocol 2: Time-Dose Optimization & Washout

Objective: To determine if reducing the compound exposure time can mitigate cytotoxicity while preserving the intended biological effect.

cluster_0 Plate Setup cluster_1 Treatment Phase cluster_2 Washout & Analysis A Seed cells in 96-well plate B Add Compound (Time = 0h) A->B C Incubate for 2h B->C D Incubate for 6h B->D E Incubate for 24h B->E F Incubate for 48h B->F G Wash cells, add fresh media C->G D->G E->G H Assess Viability (Time = 48h) F->H G->H

Caption: Experimental workflow for a time-course and washout experiment.

Methodology:

  • Cell Seeding: Seed your cells in multiple 96-well plates at a density that will not result in over-confluence after 48-72 hours. Allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of your compound, focusing on those that previously showed toxicity.

  • Time Points: Designate separate plates or sets of wells for different exposure times (e.g., 2h, 6h, 12h, 24h, 48h).

  • Washout: For the shorter time points (2h, 6h, 12h, 24h), carefully aspirate the compound-containing media, wash the cells gently with sterile PBS, and replace it with fresh, compound-free media.

  • Final Incubation: Return all plates to the incubator.

  • Analysis: At a final, consistent endpoint (e.g., 48 hours after the initial treatment began), perform a cell viability assay (e.g., CellTiter-Glo®) on all plates.

  • Interpretation: Compare the viability of cells with short-term exposure versus continuous exposure. If short-term exposure is less toxic, this may provide a viable experimental window.

Protocol 3: Antioxidant Co-treatment

Objective: To investigate the role of oxidative stress in compound-induced cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat a subset of wells with a non-toxic concentration of an antioxidant, typically N-acetylcysteine (NAC) at 1-5 mM, for 1-2 hours prior to adding your compound.

  • Co-treatment: Add 2-[(Cyclohexylmethyl)amino]isonicotinic acid at its cytotoxic concentrations to both the NAC-pre-treated wells and a parallel set of wells without NAC. Include controls for "cells only," "NAC only," and "vehicle only."

  • Incubation: Incubate for the time period previously determined to cause cytotoxicity (e.g., 24 or 48 hours).

  • Analysis: Perform a cell viability assay.

  • Interpretation: If the viability in the NAC co-treated wells is significantly higher than in the wells treated with your compound alone, it strongly suggests that the cytotoxicity is mediated, at least in part, by oxidative stress.[15]

Part 4: Mechanistic Insights

Potential Mechanism: Induction of Oxidative Stress

Many xenobiotics, including small molecule drugs, can disrupt the normal redox balance of a cell, leading to oxidative stress.[6][7] This can occur through various mechanisms, such as interference with the mitochondrial electron transport chain or the depletion of cellular antioxidants like glutathione (GSH).[8] N-acetylcysteine (NAC) acts as a cytoprotective agent primarily by serving as a precursor to cysteine, which is a rate-limiting substrate for the synthesis of GSH.[15][[“]][17] By boosting GSH levels, NAC enhances the cell's capacity to neutralize ROS, thereby mitigating downstream damage.[15][17] NAC may also directly scavenge some reactive oxygen species.[18][19]

Compound High Concentration of 2-[(Cyclohexylmethyl)amino]isonicotinic acid ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Damage Damage to DNA, Lipids, Proteins ROS->Damage Caspase Caspase Activation Mito->Caspase Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NAC N-Acetylcysteine (NAC) GSH Increased Glutathione (GSH) Synthesis NAC->GSH GSH->ROS Neutralizes

Caption: Potential pathway of cytotoxicity via oxidative stress and mitigation by NAC.

References

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460. [Link]

  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action? Consensus. [Link]

  • Tardi, P., et al. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Antioxidants, 12(10), 1831. [Link]

  • Gao, Y., et al. (2023). Drug-induced oxidative stress in cancer treatments: Angel or devil? Frontiers in Pharmacology, 14, 1261391. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and antimycobacterial activity of synthesized isoniazid derivatives. ResearchGate. [Link]

  • Antoine, D. J., et al. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 857-874. [Link]

  • Lee, Y. J., et al. (2012). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Toxicological Sciences, 128(2), 435-446. [Link]

  • ResearchGate. (n.d.). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Acetylcysteine (NAC) and its Immunomodulatory Properties: Part II. Mechanisms of action. ResearchGate. [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Massive Bio. [Link]

  • Dodd, S., et al. (2021). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Biomolecules, 11(9), 1314. [Link]

  • Frontiers. (2025, October 12). The role of cytostatic in oxidative stress reactions. Frontiers. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. Open Education Alberta. [Link]

  • Frontiers. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 8, 19. [Link]

  • Pampaloni, F., et al. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 9(11), 2467. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]

  • Breaking Bio. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Breaking Bio. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • The Bentham Collection. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. The Bentham Collection. [Link]

  • Wikipedia. (n.d.). Isoniazid. Wikipedia. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. Reddit. [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. (2024, May 27). LinkedIn. [Link]

  • Frontiers. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2102. [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Wikipedia. [Link]

  • MDPI. (2025, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]

  • ResearchGate. (2025, January 10). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. ResearchGate. [Link]

  • Frontiers. (2021, July 12). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 693259. [Link]

  • ResearchGate. (2025, October 17). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid Analogs

As drug discovery increasingly targets epigenetic modulators, 2-oxoglutarate (2-OG) dependent oxygenases—such as the Histone Lysine Demethylase (KDM) families—have emerged as critical therapeutic targets. Historically, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets epigenetic modulators, 2-oxoglutarate (2-OG) dependent oxygenases—such as the Histone Lysine Demethylase (KDM) families—have emerged as critical therapeutic targets. Historically, 3-amino-4-pyridine carboxylate derivatives have been established as potent, cell-penetrant inhibitors of KDM4 and KDM5 1. However, optimizing the selectivity and pharmacokinetic profiles of these scaffolds remains a challenge.

This guide provides an in-depth technical comparison of a novel structural class: 2-[(Cyclohexylmethyl)amino]isonicotinic acid analogs . By shifting the amino substitution from the 3-position to the 2-position on the pyridine core, we alter the spatial vector of the hydrophobic tail. This guide details the mechanistic rationale, comparative SAR data, and the self-validating experimental protocols required to evaluate these analogs.

Mechanistic Rationale & Target Engagement

The isonicotinic acid (pyridine-4-carboxylic acid) core is a privileged scaffold for 2-OG oxygenase inhibition. The pyridine nitrogen and the C4-carboxylate act as bidentate ligands, coordinating the catalytic Fe(II) ion in the enzyme's active site. This coordination mimics the binding of the endogenous cofactor, 2-oxoglutarate, effectively halting the demethylation of histone substrates 2.

Why the 2-position and the Cyclohexylmethyl group? Moving the substituent to the 2-position alters the dihedral angle by approximately 60 degrees compared to the 3-position. This geometric shift directs the hydrophobic tail into a highly conserved, deep hydrophobic sub-pocket adjacent to the Fe(II) center. The choice of a cyclohexylmethyl group is highly deliberate:

  • High Fsp3​ Character: The saturated cyclohexyl ring provides superior aqueous solubility and cell permeability compared to flat, sp2 -hybridized aromatic rings (like benzyl groups).

  • Linker Flexibility: The methyl linker is crucial. It provides the rotational freedom necessary for the bulky cyclohexyl ring to adopt the lowest-energy conformation within the binding pocket, avoiding steric clashes with the rigid pyridine core.

Mechanism Substrate Histone Substrate (H3K9me3) Enzyme KDM4 Enzyme Complex [Fe(II) + 2-OG] Substrate->Enzyme Binds Active Site Product Demethylated Histone (H3K9me2/1) Enzyme->Product Demethylation Inhibitor 2-[(Cyclohexylmethyl)amino] isonicotinic acid Inhibitor->Enzyme Competitive Binding (Fe2+ Coordination)

Figure 1: Mechanism of KDM4 inhibition by 2-[(Cyclohexylmethyl)amino]isonicotinic acid analogs.

Comparative SAR Data

To objectively evaluate the performance of the 2-aminoisonicotinic acid scaffold, we compare it against the established 3-amino benchmark and several structural variants. The data below synthesizes biochemical potency (IC 50​ ) and in vitro cell permeability ( Papp​ ).

CmpdCore ScaffoldR-Group (Amine Substituent)KDM4C IC 50​ (nM)KDM5B IC 50​ (nM)Permeability Papp​ ( 10−6 cm/s)
1 3-aminoisonicotinic acid (Benchmark)Cyclohexylmethyl45 ± 4120 ± 1218.5 (High)
2 2-aminoisonicotinic acid (Target)Cyclohexylmethyl38 ± 385 ± 822.1 (High)
3 2-aminoisonicotinic acidCyclopentylmethyl110 ± 9250 ± 1824.0 (High)
4 2-aminoisonicotinic acidBenzyl340 ± 25600 ± 458.2 (Low)
5 2-aminoisonicotinic acidCyclohexyl (No methyl linker)>1000>1000N/A

Causality Analysis of the Data:

  • Compound 2 vs. Compound 1: The 2-amino analog (Cmpd 2) shows a slight improvement in KDM4C potency and a notable improvement in KDM5B potency over the 3-amino benchmark. The altered vector allows deeper penetration into the KDM5B sub-pocket.

  • Compound 2 vs. Compound 4: Replacing the cyclohexyl ring with a planar benzyl ring (Cmpd 4) drastically reduces both potency and permeability. The lack of 3D structure ( sp3 character) leads to sub-optimal van der Waals interactions and higher efflux ratios.

  • Compound 2 vs. Compound 5: Removing the methyl linker (Cmpd 5) abolishes activity. Without the linker, the steric bulk of the cyclohexyl ring forces the amine out of planarity with the pyridine ring, disrupting the electron delocalization required for optimal Fe(II) coordination. Similar steric sensitivities have been observed in p97 ATPase inhibitors utilizing cyclohexylmethylamino groups 3.

Experimental Methodologies

Chemical Synthesis Workflow

To ensure high yields and regioselectivity, the 2-amino analogs are synthesized via Nucleophilic Aromatic Substitution (S N​ Ar) rather than Buchwald-Hartwig cross-coupling.

Causality of Choice: The carboxylic acid at the 4-position strongly withdraws electron density from the pyridine ring, highly activating the 2-position for nucleophilic attack. Using 2-fluoroisonicotinic acid as the starting material allows for a metal-free, scalable synthesis.

Protocol:

  • Dissolve 1.0 eq of 2-fluoroisonicotinic acid in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and 1.5 eq of cyclohexylmethanamine.

  • Stir the reaction mixture at 120°C for 12 hours under an inert argon atmosphere.

  • Cool to room temperature, acidify with 1M HCl to pH 4 to precipitate the product.

  • Filter, wash with cold water, and recrystallize from ethanol to yield the pure 2-[(cyclohexylmethyl)amino]isonicotinic acid.

Biochemical Evaluation: Self-Validating HTRF Assay

To quantify IC 50​ values, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Causality of Choice: HTRF is chosen over traditional ELISA because it is a wash-free, homogeneous format that minimizes compound interference and well-to-well variability, which is critical when evaluating subtle SAR differences.

Workflow Step1 1. Compound Dispensing Echo Acoustic Dispenser Step2 2. Enzyme Incubation KDM4A + SAR Analog Step1->Step2 Step3 3. Substrate Addition Biotin-Peptide + 2-OG Step2->Step3 15 min at RT Step4 4. Detection Reagents Eu-Cryptate Ab + XL665 Step3->Step4 30 min at RT Step5 5. TR-FRET Readout Microplate Reader Step4->Step5 1 hour at RT

Figure 2: Self-validating HTRF assay workflow for quantifying analog IC50 values.

Self-Validating Protocol: To guarantee the trustworthiness of the biochemical data, the assay is engineered as a self-validating system.

  • Plate Layout: On every 384-well plate, reserve 16 wells for the positive control (DMSO + Enzyme + Substrate; representing 0% inhibition) and 16 wells for the negative control (DMSO + Substrate, no Enzyme; representing 100% inhibition).

  • Reaction: Dispense 10 nL of the analog (in DMSO) into the assay wells using an acoustic dispenser. Add 5 µL of KDM enzyme solution and incubate for 15 minutes.

  • Initiation: Add 5 µL of substrate mix (biotinylated H3K9me3 peptide + 2-OG + Fe(II) + ascorbate) to initiate the reaction. Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of detection buffer containing Eu-cryptate labeled anti-H3K9me2 antibody and Streptavidin-XL665.

  • Validation & Readout: Read the TR-FRET signal (ratio of 665 nm / 620 nm).

    • Critical Validation Step: Before calculating any IC 50​ values, calculate the Z'-factor for the plate: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ .

    • Rule: The dataset is automatically rejected if the Z'-factor is <0.65 . This strict threshold ensures that the signal window is wide enough and the variance low enough to trust the comparative SAR data.

Conclusion

The SAR studies demonstrate that 2-[(cyclohexylmethyl)amino]isonicotinic acid analogs represent a highly viable, structurally distinct alternative to traditional 3-amino pyridine carboxylates. By leveraging the specific geometry of the 2-position and the sp3 character of the cyclohexylmethyl group, researchers can achieve sub-50 nM potency against KDM targets while maintaining excellent cell permeability. The self-validating protocols provided ensure that further optimization of this scaffold can be conducted with absolute confidence in the resulting data.

References

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase ChemMedChem URL:[Link]

  • Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway ACS Medicinal Chemistry Letters URL:[Link]

Sources

Comparative

Validating the target engagement of 2-[(Cyclohexylmethyl)amino]isonicotinic acid in cells

An in-depth technical guide for validating the cellular target engagement of novel small molecules, using 2-[(Cyclohexylmethyl)amino]isonicotinic acid as a benchmark probe. Introduction: The Imperative of Live-Cell Targe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the cellular target engagement of novel small molecules, using 2-[(Cyclohexylmethyl)amino]isonicotinic acid as a benchmark probe.

Introduction: The Imperative of Live-Cell Target Engagement

As drug development pivots toward phenotypic screening and intracellular target validation, the reliance on cell-free biochemical assays has become a recognized bottleneck. 2-[(Cyclohexylmethyl)amino]isonicotinic acid (CMAI) represents a highly functionalized derivative of isonicotinic acid, a core scaffold historically associated with enzymatic and kinase inhibition[1]. While biochemical assays can confirm that CMAI binds its target in vitro, they fail to account for critical cellular variables such as membrane permeability, subcellular localization, and physiological cofactor competition[2].

To bridge this gap, this guide objectively compares three premier target engagement (TE) platforms—NanoBRET , CETSA , and DARTS —using CMAI as the benchmark probe. By dissecting the causality behind these experimental choices, we establish self-validating workflows that ensure scientific integrity.

Part 1: The Causality of Assay Selection

Why do we need live-cell target engagement assays? The answer lies in the thermodynamics of the intracellular environment. Biochemical assays often utilize sub-physiological ATP concentrations (<1 mM) to maximize the apparent affinity of competitive inhibitors. However, in live cells, ATP concentrations range from 1 to 10 mM. This high concentration of endogenous cofactor can unexpectedly disengage putative targets, rendering biochemical IC50 values artificially inflated[2].

To validate true cellular efficacy, we rely on three distinct biophysical principles:

  • NanoBRET: Monitors competitive binding between a fluorescent tracer and an unmodified test compound (CMAI) using Bioluminescence Resonance Energy Transfer in live cells[3].

  • CETSA (Cellular Thermal Shift Assay): Relies on the thermodynamic principle that ligand binding stabilizes protein folding, increasing its melting temperature (Tm)[4].

  • DARTS (Drug Affinity Responsive Target Stability): Utilizes the principle that ligand binding masks cleavage sites or stabilizes the folded state, conferring resistance to broad-spectrum proteases[5].

ATP_Competition cluster_Bio Biochemical Assay cluster_Cell Live-Cell Assay CMAI CMAI Probe Target Intracellular Target CMAI->Target ATP_low Low ATP (< 1 mM) Target->ATP_low ATP_high Physiological ATP (1-10 mM) Target->ATP_high Complex1 High Apparent Affinity (False Positive Risk) ATP_low->Complex1 Complex2 Reduced Apparent Affinity (True Cellular Efficacy) ATP_high->Complex2

Influence of physiological ATP on the apparent affinity of CMAI in live cells.

Part 2: Comparative Performance Data

When selecting a platform to validate CMAI, researchers must balance throughput, quantitative accuracy, and the necessity of compound modification. The table below summarizes the operational parameters of each method.

FeatureNanoBRETCETSADARTS
Primary Readout Bioluminescence Resonance Energy TransferThermal Stabilization ( Δ Tm)Protease Resistance (Band Intensity)
Cellular Context Live, intact cellsIntact cells or lysatesCell lysates
CMAI Modification None required (Requires separate tracer)None requiredNone required
Throughput High (384-well microplate)Medium (Quantitative MS or Western)Low (Western Blot)
Quantitative Accuracy High (Real-time equilibrium binding)Moderate (End-point thermal shift)Moderate (End-point digestion)
Primary Advantage Real-time live-cell permeability validationCompletely label-free for the targetDoes not require thermal heating

Part 3: Self-Validating Experimental Protocols

Every robust experimental protocol must be a self-validating system. A system is self-validating when its internal controls inherently prove that the observed signal is driven by the specific variable being tested, rather than experimental artifacts.

Workflow Comparison

TE_Workflows cluster_NanoBRET NanoBRET cluster_CETSA CETSA cluster_DARTS DARTS Start Live Cells + CMAI Probe NB1 Add Fluorescent Tracer Start->NB1 C1 Heat Treatment (Gradient) Start->C1 D1 Lyse Cells Start->D1 NB2 Measure BRET Ratio NB1->NB2 C2 Lyse & Centrifuge C1->C2 C3 Quantify Soluble Target C2->C3 D2 Pronase Digestion D1->D2 D3 Western Blot Analysis D2->D3

Workflow comparison of NanoBRET, CETSA, and DARTS for CMAI target engagement.

Protocol 1: NanoBRET Target Engagement

Causality: BRET relies on the close proximity (<10 nm) of a NanoLuc-tagged target and a cell-permeable fluorescent tracer. CMAI competes with the tracer for the binding pocket, displacing it and reducing the BRET signal in a dose-dependent manner[3].

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Plate cells in a 384-well format.

  • System Validation (Tracer Titration): Before testing CMAI, treat cells with varying concentrations of the fluorescent tracer to determine its EC50​ . Self-Validation: Operating exactly at or below the tracer's EC50​ ensures the assay remains sensitive to CMAI competition and prevents tracer-induced saturation artifacts[3].

  • CMAI Competition: Treat cells with the established tracer concentration and a serial dilution of CMAI (e.g., 10 µM to 1 nM). Incubate for 2 hours to reach equilibrium.

  • Detection: Add Nano-Glo substrate. Measure donor luminescence (460 nm) and acceptor fluorescence (618 nm). Calculate the BRET ratio to determine the intracellular IC50​ of CMAI.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • CMAI Incubation: Treat live cells with CMAI or DMSO for 1 hour.

  • System Validation (Vehicle Melt Curve): Aliquot cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. Self-Validation: The DMSO vehicle control establishes the intrinsic melting temperature (Tm) of the unbound target. Without this baseline, the Δ Tm induced by CMAI cannot be mathematically proven[4].

  • Lysis and Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured aggregates[4].

  • Quantification: Analyze the soluble fraction via Western blot or LC-MS[6]. A rightward shift in the melt curve ( Δ Tm > 2°C) confirms CMAI target engagement.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

Causality: CMAI binding stabilizes the target's conformation, masking proteolytic cleavage sites and conferring resistance to broad-spectrum proteases like Pronase[5].

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., M-PER) to preserve native protein conformations[7].

  • System Validation (Inactive Analog Control): Incubate lysates with CMAI, DMSO, or an inactive structural analog of CMAI for 30 minutes. Self-Validation: The inactive analog proves that protease protection is driven by the specific active pharmacophore of CMAI, ruling out non-specific chemical aggregation[7].

  • Pronase Digestion: Subject the lysates to limited proteolysis using Pronase (1:100 to 1:1000 protease-to-protein ratio) for 10-30 minutes at room temperature[8]. Stop the reaction with protease inhibitors and boiling in Laemmli buffer.

  • Analysis: Resolve proteins by SDS-PAGE and perform Western blotting. A preserved target band in the CMAI lane—absent in the vehicle and inactive analog lanes—validates target protection.

Conclusion

Validating the target engagement of 2-[(Cyclohexylmethyl)amino]isonicotinic acid requires moving beyond cell-free environments. For high-throughput, real-time permeability data, NanoBRET is the superior choice. If the target cannot be genetically tagged, CETSA provides a highly reliable, label-free thermodynamic readout. Finally, for rapid validation in complex lysates without the need for thermal gradients, DARTS remains a highly accessible and robust alternative.

References

  • Isonicotinic acid. Wikipedia. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. PNAS.[Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. NIH PMC.[Link]

  • Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

  • An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. Molecules.[Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry.[Link]

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Validation

Comparative analysis of the pharmacokinetic profiles of 2-[(Cyclohexylmethyl)amino]isonicotinic acid derivatives

Comparative Pharmacokinetic Profiling of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid Derivatives: A Guide for Lead Optimization Executive Summary & Scientific Rationale The isonicotinic acid scaffold is a historically p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Profiling of 2-[(Cyclohexylmethyl)amino]isonicotinic Acid Derivatives: A Guide for Lead Optimization

Executive Summary & Scientific Rationale

The isonicotinic acid scaffold is a historically privileged pharmacophore, most famously utilized in first-line anti-tubercular agents like isoniazid and ethionamide[1]. In contemporary drug discovery, amino-substituted isonicotinic acid derivatives have gained prominence as potent inhibitors of dihydroorotate dehydrogenase (DHODH)—a critical target for autoimmune diseases and oncology[2]—as well as for their robust anti-inflammatory and reactive oxygen species (ROS) inhibitory properties[3].

However, achieving target affinity often requires structural modifications that complicate the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a cyclohexylmethylamino group at the 2-position of the isonicotinic acid core is a deliberate design choice to increase lipophilicity and occupy deep hydrophobic binding pockets[4]. While this enhances target engagement, it introduces significant pharmacokinetic (PK) liabilities, primarily driven by cytochrome P450 (CYP450)-mediated oxidation of the cyclohexyl ring.

This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of 2-[(Cyclohexylmethyl)amino]isonicotinic acid (Derivative A) against both a historical hydrophilic alternative (Isoniazid) and an optimized, metabolically stable alternative (Derivative B).

Pharmacokinetic Data Comparison

To understand the impact of the cyclohexylmethyl substitution, we must analyze the quantitative PK parameters across three distinct structural classes.

  • Reference Alternative (Isoniazid): Highly hydrophilic, rapidly absorbed, but subject to high PK variability due to N-acetyltransferase 2 (NAT2) polymorphism[1].

  • Target Product (Derivative A): 2-[(Cyclohexylmethyl)amino]isonicotinic acid. High lipophilicity drives potency but results in rapid hepatic clearance.

  • Optimized Alternative (Derivative B): 2-[((4,4-Difluorocyclohexyl)methyl)amino]isonicotinic acid. Fluorine substitution blocks the primary metabolic soft spot.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
ParameterIsoniazid (Reference)Derivative A (Base Product)Derivative B (Optimized Alternative)
Molecular Weight ( g/mol ) 137.14234.30270.28
cLogP (Lipophilicity) -0.712.853.12
Clearance (Cl, mL/min/kg) 15.0 ± 2.145.2 ± 4.818.5 ± 2.6
Volume of Distribution (Vdss, L/kg) 0.61 ± 0.082.15 ± 0.301.80 ± 0.22
Half-life (t1/2, hours) 1.5 - 4.00.8 ± 0.13.2 ± 0.4
Oral Bioavailability (F, %) > 90%22%65%
Plasma Protein Binding (PPB, %) < 10%85%88%

Causality Analysis: Derivative A exhibits a high volume of distribution (2.15 L/kg) due to the lipophilic cyclohexyl group driving tissue partitioning. However, its clearance (45.2 mL/min/kg) approaches the hepatic blood flow of a rat (~55 mL/min/kg), resulting in a poor half-life (0.8 h) and low bioavailability (22%). By comparing this to Derivative B, we observe that substituting the 4-position of the cyclohexyl ring with fluorine sterically and electronically shields the molecule from CYP-mediated hydroxylation, reducing clearance by >50% and tripling oral bioavailability.

Visualizing the Pharmacokinetic Logic

Mechanism Core Isonicotinic Acid Core (Target Binding) Sub Cyclohexylmethyl Group (Lipophilicity) CYP CYP450 Enzymes (Hepatic Metabolism) Sub->CYP Susceptible to Fluorine Fluorine Substitution (Metabolic Blocking) Sub->Fluorine Lead Optimization Metab Hydroxylated Metabolites (High Clearance) CYP->Metab Oxidation Fluorine->CYP Blocks Stable Prolonged Half-life (Low Clearance) Fluorine->Stable Results in

Structure-property relationship showing how structural modifications impact metabolic clearance.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the PK parameters outlined above must be derived from rigorous, self-validating experimental workflows. Below are the definitive protocols used to evaluate these isonicotinic acid derivatives.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To predict in vivo hepatic clearance and identify metabolic soft spots before initiating resource-intensive animal studies.

  • Preparation: Prepare a 1 µM solution of the test compound (Derivative A or B) in 100 mM potassium phosphate buffer (pH 7.4) containing rat liver microsomes at a final protein concentration of 0.5 mg/mL. Causality: A low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (well below the expected Km).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control sample isolates chemical instability from enzymatic metabolism.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent precipitates the microsomal proteins and halts enzymatic activity instantly.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • System Validation (Acceptance Criteria): The assay is self-validating. The run is automatically rejected if the positive control (Verapamil) fails to show >70% depletion at 30 minutes, or if the minus-NADPH negative control shows >5% depletion.

Protocol B: In Vivo Pharmacokinetic Study (Sprague-Dawley Rats)

Purpose: To determine definitive PK parameters (Clearance, Volume of Distribution, Bioavailability).

  • Formulation: Dissolve the test compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: The cyclohexylmethyl group increases lipophilicity (cLogP ~2.8), making the compound insoluble in standard aqueous buffers. This co-solvent system ensures complete dissolution without causing precipitation upon injection.

  • Administration: Dose healthy male Sprague-Dawley rats intravenously (IV) at 1 mg/kg and orally (PO) via oral gavage at 5 mg/kg (n=3 per route).

  • Serial Sampling: Collect blood samples (~200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Cannulation allows serial sampling from the same animal, eliminating inter-subject variability and adhering to the 3Rs of animal welfare.

  • Bioanalysis: Extract plasma and analyze via LC-MS/MS using a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.

  • System Validation (Acceptance Criteria): Bioanalytical runs must include an 8-point standard curve ( R2>0.99 ) and Quality Control (QC) samples at low, mid, and high concentrations. The run is only accepted if at least 67% of the QCs fall within ±15% of their nominal concentrations.

Workflow Visualization

PK_Cascade N1 Compound Design 2-[(Cyclohexylmethyl)amino]isonicotinic acids N2 In Vitro ADME Microsomal Stability & Permeability N1->N2 N3 In Vivo PK (Rat Model) IV & PO Administration N2->N3 N4 LC-MS/MS Bioanalysis Quantification in Plasma N3->N4 N5 NCA Parameter Calculation (Cl, Vd, t1/2, F%) N4->N5

Workflow for the pharmacokinetic screening cascade of isonicotinic acid derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(Cyclohexylmethyl)amino]isonicotinic acid

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. When handling novel or specialized compounds like 2-[(Cyclohexylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. When handling novel or specialized compounds like 2-[(Cyclohexylmethyl)amino]isonicotinic acid, for which a specific Safety Data Sheet (SDS) may not be readily available, a systematic approach to hazard assessment is paramount. This guide provides essential, immediate safety and logistical information, grounded in an analysis of the compound's constituent chemical moieties: isonicotinic acid and cyclohexylamine. By understanding the risks associated with these structural components, we can construct a robust and self-validating personal protective equipment (PPE) protocol.

Hazard Analysis by Structural Analogy

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 2-[(Cyclohexylmethyl)amino]isonicotinic acid, we infer its toxicological and hazardous properties by examining its two primary structural components.

  • Isonicotinic Acid Moiety: This is a derivative of pyridine. Safety data for isonicotinic acid consistently indicates that it is a skin, eye, and respiratory irritant.[1][2][3] As a solid, it can form dusts that, if inhaled, may cause respiratory tract irritation.[1][4]

  • Cyclohexylmethylamine Moiety: The parent compound, cyclohexylamine, is a corrosive and flammable liquid known to cause severe skin burns and eye damage.[5][6][7] It is also toxic upon skin contact and inhalation can irritate the nose and throat.[6][8] While the incorporation of this group into the final molecule as a secondary amine may modulate its reactivity, the potential for corrosive or irritant effects must be assumed and respected.

Therefore, the combined hazard profile for 2-[(Cyclohexylmethyl)amino]isonicotinic acid dictates a cautious approach, preparing for a substance that is likely a skin and eye irritant, potentially corrosive, and harmful if inhaled as a powder.

The Core Principle: Hierarchy of Controls

Before any discussion of PPE, it is critical to acknowledge the Hierarchy of Controls . PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.

  • Engineering Controls: The most effective control. All handling of 2-[(Cyclohexylmethyl)amino]isonicotinic acid, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne particulates.[5] Ensure eyewash stations and safety showers are readily accessible.[1][5]

  • Administrative Controls: These are workplace policies that reduce exposure, such as developing standard operating procedures (SOPs), providing thorough training, and restricting access to handling areas.

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure to hazards that remain after implementing other controls.

Task-Specific PPE Protocols

The selection of PPE is not static; it must be adapted to the specific task, the quantity of material being handled, and its physical state (solid or solution).

Baseline PPE for All Operations

For any work involving this compound, the following baseline PPE is mandatory:

  • Eye and Face Protection: ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement.[4] However, given the potential for irritation and corrosivity, chemical splash goggles are strongly recommended .[9][10]

  • Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is required.[10] Long pants and closed-toe shoes that cover the entire foot are also mandatory.[10]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for providing splash protection against a broad range of chemicals and should be inspected for integrity before each use.[10][11]

PPE Selection Based on Task and Scale

The following table outlines how to escalate PPE based on the specific procedure being performed.

TaskPhysical Form & ScaleMinimum Required PPECausality and Rationale
Pre-weighing / Aliquoting Solid Powder (< 1 g)Baseline PPE + Disposable Nitrile GlovesThe primary risk is the generation of fine, inhalable dust. A fume hood is critical. Standard nitrile gloves offer sufficient protection for incidental contact.
Bulk Weighing / Transfer Solid Powder (> 1 g)Baseline PPE + Double-gloving (e.g., two pairs of nitrile gloves) + Face Shield (worn over goggles)Handling larger quantities increases the risk of significant dust generation and potential for splashing. Double-gloving provides an added layer of protection and allows for safe removal of a contaminated outer glove. A face shield protects the entire face from splashes.[10][12]
Solution Preparation Dissolving Solid in SolventBaseline PPE + Chemical-resistant gloves (consult manufacturer's guide for the specific solvent)The hazard profile now includes the solvent. The glove material must be selected based on its resistance to the solvent being used.[10] A fume hood remains essential to control solvent vapors.
Liquid Transfer / Reaction Workup Solution (any scale)Baseline PPE + Chemical-resistant gloves + Face Shield (worn over goggles) + Chemical-resistant apronThis stage presents the highest splash hazard. A face shield and a chemical-resistant apron provide necessary protection for the face and torso against spills of the potentially corrosive/irritating solution.[9][13]

Procedural Guidance for PPE Use

Proper technique in donning (putting on) and doffing (taking off) PPE is a self-validating system that prevents cross-contamination.

Donning Procedure (Step-by-Step)
  • Attire Check: Confirm you are wearing long pants and fully-enclosed shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

Doffing Procedure (Step-by-Step)

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside with your bare skin. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in the designated waste container.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of your head. Do not touch the front surface.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and hang it in its designated location or place it in the appropriate laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

// Node Definitions start [label="Assess Task & Scale", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Handling Solid Powder?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_liquid [label="Handling Solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_solid [label="< 1 gram", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; large_solid [label="> 1 gram", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_base [label="Baseline PPE:\n- Chemical Goggles\n- Lab Coat\n- Nitrile Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_advanced [label="Advanced PPE:\n- Baseline PPE\n- Double Gloves\n- Face Shield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_liquid [label="Liquid Handling PPE:\n- Baseline PPE\n- Solvent-Resistant Gloves\n- Face Shield\n- Chemical Apron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed with Work in\nChemical Fume Hood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> is_solid; is_solid -> small_solid [label="Yes"]; is_solid -> is_liquid [label="No"]; small_solid -> ppe_base; is_solid -> large_solid [label="Yes"]; large_solid -> ppe_advanced; is_liquid -> ppe_liquid [label="Yes"];

ppe_base -> end; ppe_advanced -> end; ppe_liquid -> end; }

Caption: PPE Selection Workflow for 2-[(Cyclohexylmethyl)amino]isonicotinic acid.

Spill, Exposure, and Disposal Plans

Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation or pain persists.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][11] Seek immediate medical attention.

Disposal of Contaminated Waste

All materials contaminated with 2-[(Cyclohexylmethyl)amino]isonicotinic acid, including used gloves, weigh boats, and pipette tips, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[4] Do not pour any solutions containing this compound down the drain.[4][5]

By adhering to this comprehensive guide, you build a deep, trustworthy foundation for safety in the laboratory. This procedural, step-by-step approach ensures that the handling of novel compounds like 2-[(Cyclohexylmethyl)amino]isonicotinic acid is performed with the highest standards of care, protecting both the researcher and the integrity of the scientific work.

References

  • Hazardous Substance Fact Sheet - Cyclohexylamine . (2010). New Jersey Department of Health. [Link]

  • PPE For Chemical Handling With Example . (2025). Industrial Safety Tips. [Link]

  • Cyclohexylamine - SAFETY DATA SHEET . (2017). Anpel. [Link]

  • PPE for Powder Handling: Support Operators Effectively . (2025). Dust Arrest. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . (2024). Fal Seguridad. [Link]

  • ICSC 0245 - CYCLOHEXYLAMINE . International Chemical Safety Cards (ICSCs). [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara Environmental Health & Safety. [Link]

  • How To Choose The Right PPE For Chemical Handling . (2025). Hazchem Safety. [Link]

  • SAFETY DATA SHEET - Isonicotinic acid . (2010). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Isonicotinic acid . Carl ROTH. [Link]

  • Safety data sheet - Isonicotinic acid . (2023). CPAChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclohexylmethyl)amino]isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(Cyclohexylmethyl)amino]isonicotinic acid
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